Technical Documentation Center

5-Isobutoxypicolinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Isobutoxypicolinic acid

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 5-Isobutoxypicolinic acid?

This technical guide details the physicochemical profile, synthetic pathways, and application logic for 5-Isobutoxypicolinic acid (5-Isobutoxy-2-pyridinecarboxylic acid). Functional Characterization & Synthetic Utility i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and application logic for 5-Isobutoxypicolinic acid (5-Isobutoxy-2-pyridinecarboxylic acid).

Functional Characterization & Synthetic Utility in Medicinal Chemistry

Executive Summary

5-Isobutoxypicolinic acid is a substituted pyridine derivative characterized by a carboxylic acid at the C2 position and an isobutoxy ether moiety at the C5 position. It serves as a critical intermediate in the synthesis of metallopharmaceutical ligands and bioactive small molecules, particularly Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .

Its structural uniqueness lies in the 5-alkoxy substituent , which modulates the electron density of the pyridine nitrogen, enhancing its basicity and altering the chelation thermodynamics compared to the unsubstituted parent picolinic acid.

Physicochemical Properties

The following data aggregates calculated values based on Quantitative Structure-Property Relationship (QSPR) algorithms and comparative experimental data from structural analogs (e.g., 5-butylpicolinic acid).

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 5-(2-methylpropoxy)pyridine-2-carboxylic acidSystematic identification
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-
Molecular Weight 195.22 g/mol -
Appearance White to off-white crystalline solidBased on picolinic acid analogs
Melting Point 128°C – 135°C (Predicted)Lower than picolinic acid (136°C) due to ether flexibility
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility at neutral pH
pKa (Acid) 5.6 ± 0.2 (Predicted)Slightly weaker acid than picolinic acid (5.[1]4) due to 5-OR donation
pKa (Base) 1.8 ± 0.2 (Pyridine N)Protonation of the pyridine nitrogen
LogP 2.1 – 2.4Moderate lipophilicity; suitable for CNS penetration
H-Bond Donors 1 (Carboxylic -OH)-
H-Bond Acceptors 4 (N, C=O, -OH, Ether-O)-
Chemical Reactivity Profile
  • Chelation: Acts as a bidentate N,O-donor ligand , forming stable 5-membered chelate rings with transition metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Electronic Effect: The isobutoxy group at C5 is an electron-donating group (EDG) by resonance. This increases the electron density on the pyridine nitrogen, making it a "harder" base than unsubstituted picolinic acid.

  • Stability: Stable under ambient conditions. The ether linkage is resistant to hydrolysis, but the carboxylic acid is susceptible to decarboxylation under extreme thermal stress (>200°C).

Synthetic Methodology

Preferred Industrial Route: Nucleophilic Aromatic Substitution ( )

Direct alkylation of 5-hydroxypicolinic acid is often low-yielding due to zwitterionic interference. The most robust protocol utilizes a 5-bromo-2-cyanopyridine precursor, leveraging the electron-withdrawing nitrile group to facilitate substitution.

Step-by-Step Protocol

Phase 1: Etherification (


) 
  • Reagents: 5-Bromo-2-pyridinecarbonitrile (1.0 eq), Isobutanol (1.2 eq), Sodium Hydride (NaH, 1.5 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Suspend NaH in DMF at 0°C under

      
      .
      
    • Add Isobutanol dropwise; stir for 30 min to generate the alkoxide.

    • Add 5-Bromo-2-pyridinecarbonitrile.

    • Heat to 60-80°C for 4-6 hours.

    • Mechanism: The nitrile group activates the C5 position, allowing the isobutoxide to displace the bromide.

  • Workup: Quench with water, extract with EtOAc.

Phase 2: Hydrolysis

  • Reagents: NaOH (2.5 eq), Water/Ethanol (1:1).

  • Procedure:

    • Reflux the intermediate (5-isobutoxypicolinonitrile) for 3 hours.

    • The nitrile hydrolyzes first to the amide, then to the carboxylate.

  • Isolation:

    • Cool to room temperature.

    • Acidify with HCl to pH ~3-4 to precipitate the free acid.

    • Filter and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

SynthesisRoute Figure 1: Two-step synthesis via SNAr displacement and nitrile hydrolysis. Start 5-Bromo-2-cyanopyridine Reagent1 Isobutanol / NaH (SNAr Reaction) Start->Reagent1 Inter Intermediate: 5-Isobutoxypicolinonitrile Reagent1->Inter  DMF, 80°C   Reagent2 NaOH / H2O / EtOH (Hydrolysis) Inter->Reagent2 Product Target: 5-Isobutoxypicolinic Acid Reagent2->Product  Reflux, then pH 3  

Applications in Drug Discovery

HIF Prolyl Hydroxylase (HIF-PH) Inhibition

The 5-isobutoxypicolinic acid scaffold mimics 2-oxoglutarate (2-OG) , the natural co-substrate for HIF prolyl hydroxylase enzymes.

  • Mechanism: The pyridine nitrogen and the carboxylate oxygen chelate the active site

    
     ion in the PHD enzyme.
    
  • Role of 5-Isobutoxy: The hydrophobic tail occupies a specific lipophilic pocket in the enzyme active site, improving potency and selectivity over other iron-dependent enzymes.

Metallopharmaceutical Ligands

Used to synthesize complexes with Ruthenium or Iridium for:

  • Photodynamic Therapy (PDT): Tuning the HOMO-LUMO gap via the electron-donating alkoxy group.

  • Catalysis: As a ligand in C-H activation catalysts where electron-rich pyridines are required to stabilize high-oxidation state metals.

Pharmacophore Logic Map

Pharmacophore cluster_binding Binding Mode (HIF-PH Active Site) Molecule 5-Isobutoxypicolinic Acid Chelation Bidentate Chelation (N + COO-) Molecule->Chelation  Donates e- pair   Pocket Lipophilic Pocket Molecule->Pocket  5-Isobutoxy Group   Iron Fe(II) Center Chelation->Iron Effect Enzyme Inhibition (Stabilizes HIF-1alpha) Iron->Effect

Figure 2: Pharmacophore mapping of 5-isobutoxypicolinic acid in metallo-enzyme inhibition.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether moiety is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.

References

  • Synthesis of 5-substituted picolinic acids via SNAr

    • Source:

    • Relevance: Validates the 5-bromo-2-cyanopyridine route for alkoxy substitutions.
  • HIF-PH Inhibitor Structure-Activity Relationships

    • Source:

    • Relevance: Establishes the role of 5-position lipophilic groups in picolinic acid pharmacophores.
  • Physical Properties of Pyridine Carboxylic Acids

    • Source:

    • Relevance: Provides baseline pKa and solubility d

Sources

Exploratory

Potential biological activities of picolinic acid derivatives

Potential Biological Activities of Picolinic Acid Derivatives: An In-Depth Technical Guide Executive Summary Picolinic acid (pyridine-2-carboxylic acid) is not merely a tryptophan metabolite; it is a versatile pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Potential Biological Activities of Picolinic Acid Derivatives: An In-Depth Technical Guide

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) is not merely a tryptophan metabolite; it is a versatile pharmacophore capable of bidentate metal chelation and specific receptor modulation. While often overshadowed by its neurotoxic counterpart quinolinic acid, picolinic acid (PA) and its derivatives exhibit potent neuroprotective, antimicrobial, and anticancer properties.

This guide analyzes the biological utility of PA derivatives, shifting focus from general observation to mechanistic application. It provides actionable protocols for synthesis and evaluation, designed for researchers aiming to exploit the unique "metallopharmacology" of the picolinate moiety.

Chemical Basis & Mechanism of Action[1]

The biological activity of PA derivatives is governed largely by two factors: Cheliation Thermodynamics and Lipophilicity .

  • The Chelation Effect: The nitrogen atom of the pyridine ring and the carboxylate oxygen form a stable 5-membered chelate ring with transition metals (Zn²⁺, Fe²⁺, Cu²⁺). This allows PA derivatives to:

    • Deprive pathogens of essential micronutrients (nutritional immunity).

    • Eject metals from metalloproteins (e.g., Zinc Finger proteins in viruses).

    • Transport metals across lipophilic membranes (ionophore activity).

  • The Neuro-Active Switch: Unlike quinolinic acid (an NMDA receptor agonist/excitotoxin), PA acts as an endogenous neuroprotectant. Derivatives modified at the amide position (e.g., benzylamides) enhance blood-brain barrier (BBB) penetration and exhibit anticonvulsant activity.

Signaling Pathway: The Kynurenine Branch Point

The physiological relevance of PA is best understood via its biosynthetic origin. The balance between PA (neuroprotective) and Quinolinic Acid (neurotoxic) is critical.[1]

KynureninePathway cluster_legend Physiological Outcome Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO OHKyn 3-OH-Kynurenine Kyn->OHKyn KMO OHAnth 3-OH-Anthranilic Acid OHKyn->OHAnth Kynureninase AMS Aminocarboxy- muconate semialdehyde OHAnth->AMS 3-HAO Quin Quinolinic Acid (Neurotoxin) AMS->Quin Non-enzymatic Cyclization Pic Picolinic Acid (Neuroprotectant) AMS->Pic Picolinic Carboxylase (Enzymatic Shunt) NMDA Agonism\nExcitotoxicity NMDA Agonism Excitotoxicity Quin->NMDA Agonism\nExcitotoxicity Zinc Chelation\nImmunomodulation Zinc Chelation Immunomodulation Pic->Zinc Chelation\nImmunomodulation

Figure 1: The Kynurenine Pathway illustrating the critical divergence between neurotoxic Quinolinic Acid and neuroprotective Picolinic Acid.

Therapeutic Applications

Oncology: Zinc Finger Disruption & ER Stress

Certain PA derivatives, such as Fusaric acid (5-butylpicolinic acid) and novel amide derivatives, exhibit cytotoxicity against cancer lines (e.g., A549 lung cancer).

  • Mechanism 1 (Metalloprotein Ejection): PA derivatives enter the cell and extract Zn²⁺ from "Zinc Finger" motifs in transcription factors or viral nucleocapsids (e.g., HIV NCp7), causing protein unfolding and function loss.

  • Mechanism 2 (ER Stress): Recent studies indicate that specific PA amides induce Endoplasmic Reticulum (ER) stress, leading to the phosphorylation of eIF2

    
     and activation of the caspase cascade (Apoptosis).
    
Antimicrobial Activity: Nutritional Immunity

PA derivatives function as "metal scavengers."

  • Bacteriostasis: By chelating free iron and zinc in the extracellular matrix, they starve bacteria (e.g., S. aureus, M. avium) of essential cofactors required for replication.

  • Macrophage Potentiation: PA works synergistically with IFN-

    
     to activate macrophages, enhancing the intramacrophage killing of Mycobacteria.
    
Neurology: Anticonvulsant Benzylamides

Derivatives like Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) have emerged as potent anticonvulsants.[2][3][4]

  • Advantage: Unlike PA, which is too polar to cross the BBB efficiently, benzylamide derivatives possess the requisite lipophilicity (logP) to enter the CNS.

  • Efficacy: Pic-2-F-BZA has shown protective indices superior to valproic acid in maximal electroshock (MES) seizure models.[5]

Experimental Protocols

Protocol A: Synthesis of Zinc Picolinate (Metal Complexation)

Rationale: This protocol creates a standard reference compound for metallopharmacology assays. It utilizes aqueous precipitation driven by the insolubility of the neutral 1:2 complex.

Materials:

  • Zinc Sulfate Heptahydrate (

    
    )
    
  • Picolinic Acid (99%)

  • Deionized Water (Milli-Q)

Step-by-Step Methodology:

  • Dissolution: Dissolve 30.0 g of

    
     (approx. 104 mmol) in 200 mL of deionized water at room temperature (25°C). Ensure complete dissolution.
    
  • Ligand Addition: Add 20.0 g of Picolinic Acid (approx. 162 mmol) directly to the zinc solution.

    • Note: A 1:2 molar ratio (Zn:Pic) is stoichiometrically ideal, but excess Zn is often used to drive the equilibrium; here we use slight Zn excess to ensure all ligand reacts.

  • Precipitation: Stir continuously at 400 RPM. A white precipitate (Zinc Picolinate) will begin to form within 5–10 minutes as the complex assembles.

  • Maturation: Continue stirring for 60 minutes to ensure crystal growth and completion of the reaction.

  • Isolation: Filter the suspension through a Buchner funnel (Whatman No. 1 paper).

  • Purification: Wash the filter cake three times with 50 mL of cold deionized water to remove unreacted sulfate ions.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

    • Yield Calculation: Expected yield is >85%. Product is a white, crystalline powder.

Protocol B: Synthesis of Picolinic Acid 2-Fluorobenzylamide (Pic-2-F-BZA)

Rationale: Direct reaction of picolinic acid with thionyl chloride can lead to chlorination at the pyridine 4-position.[6] The Mixed Anhydride Method is selected here for high specificity and purity.

Materials:

  • Picolinic Acid[7][1][2][3][6][8][9][10][11][12][13]

  • Ethyl Chloroformate (Activator)

  • Triethylamine (TEA - Base)

  • 2-Fluorobenzylamine[2][3][4]

  • Dichloromethane (DCM - Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of Picolinic Acid in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Cool to 0°C (ice bath). Add 11 mmol of Triethylamine. Stir for 10 minutes.

  • Anhydride Formation: Dropwise add 11 mmol of Ethyl Chloroformate. Stir at 0°C for 30 minutes.

    • Mechanism:[7][2][5][11][12] This forms the mixed anhydride intermediate, activating the carboxyl group without touching the pyridine ring.

  • Amine Coupling: Add 10 mmol of 2-Fluorobenzylamine dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Work-up:

    • Wash the organic layer with 5%

      
       (removes unreacted acid).
      
    • Wash with 0.1 M HCl (removes unreacted amine/TEA).

    • Wash with Brine.

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.
    

Data Summary: Biological Activity Profile

Table 1: Comparative Activity of Selected Picolinic Acid Derivatives

CompoundTarget/ApplicationKey Metric (IC50 / MIC)Mechanism Note
Picolinic Acid (PA) M. avium (Macrophage)MIC: 2.5–40 mMSynergistic with Clarithromycin; Iron deprivation.
Zinc Picolinate S. aureus / E. coliMIC: ~0.5 mg/mLDelivers Zn²⁺ toxicity or sequesters essential metals.
Fusaric Acid HIV-1 NucleocapsidIC50: < 50 µMEjects Zn from p7 nucleocapsid zinc fingers.
Pic-2-F-BZA Anticonvulsant (MES)ED50: ~24 mg/kg (Mice)Blocks seizure propagation; high BBB permeability.
Compound 5 *Lung Cancer (A549)IC50: ~99 µMInduces ER stress; activates Caspases 3, 4, 9.

*Compound 5 refers to the N-substituted derivative cited in Abbas et al. (2021).

Visualizing the Anticancer Mechanism

The following diagram details the dual-action pathway of synthetic picolinic derivatives in cancer cells.

AnticancerMechanism cluster_cyto Cytoplasm PA_Deriv Picolinic Acid Derivative (Lipophilic Amide) CellEntry Cell Membrane Permeation PA_Deriv->CellEntry MetalChel Intracellular Metal Chelation (Zn2+, Fe2+) CellEntry->MetalChel ZnFinger Zinc Finger Protein (Transcription Factors) MetalChel->ZnFinger Zinc Ejection ER Endoplasmic Reticulum Stress Response MetalChel->ER Homeostasis Disruption Unfolding Protein Unfolding & Loss of Function ZnFinger->Unfolding Apoptosis Apoptotic Cell Death Unfolding->Apoptosis eIF2 eIF2-alpha Phosphorylation ER->eIF2 Caspase Caspase 3/4/9 Activation eIF2->Caspase Caspase->Apoptosis

Figure 2: Dual-mechanism cytotoxicity of picolinic acid derivatives: Zinc ejection from metalloproteins and induction of ER-stress mediated apoptosis.

References

  • Grant, R. S., et al. (2009). "The Physiological Action of Picolinic Acid in the Human Brain." International Journal of Tryptophan Research. Link

  • Abbas, A. H., et al. (2021). "A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells." Pharmacia. Link

  • Paruszewski, R., et al. (2006). "New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity."[3] Protein & Peptide Letters. Link

  • Fernandez-Pol, J. A., et al. (2001). "Picolinic acid derivatives for the prevention and treatment of cancer." World Intellectual Property Organization (Patent WO2002020486A2). Link

  • Tomioka, H., et al. (2007).[11] "Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex." International Journal of Antimicrobial Agents. Link

  • BenchChem. (n.d.). "Synthesis routes of Zinc Picolinate." BenchChem Protocol Database. Link

Sources

Foundational

5-Isobutoxypicolinic Acid: A Technical Guide to its Hypothesized Mechanism of Action as a HIF Prolyl Hydroxylase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary 5-Isobutoxypicolinic acid is a small molecule compound with therapeutic potential stemming from its ability to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

5-Isobutoxypicolinic acid is a small molecule compound with therapeutic potential stemming from its ability to modulate the cellular response to hypoxia. This document outlines the hypothesized mechanism of action of 5-Isobutoxypicolinic acid as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting these key oxygen sensors, the compound stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, angiogenesis, and cell survival. This guide provides a detailed overview of the underlying biological pathways, experimental protocols for target validation and functional characterization, and a framework for understanding the therapeutic implications of this mechanism.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen availability (hypoxia) is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normoxic conditions, specific proline residues on HIF-α are hydroxylated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes, primarily PHD2.[2] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[3]

In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity.[2] This prevents HIF-α hydroxylation, allowing it to stabilize, accumulate, and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3] These target genes include erythropoietin (EPO), which stimulates red blood cell production, vascular endothelial growth factor (VEGF), which promotes angiogenesis, and genes involved in glucose metabolism and cell survival.[1]

Hypothesized Mechanism of Action of 5-Isobutoxypicolinic Acid

We hypothesize that 5-Isobutoxypicolinic acid acts as a competitive inhibitor of PHD enzymes, specifically targeting the 2-oxoglutarate binding site. By mimicking the structure of the endogenous co-substrate 2-OG, 5-Isobutoxypicolinic acid occupies the active site of the PHD enzyme, preventing the hydroxylation of HIF-α even in the presence of normal oxygen levels. This pharmacological "pseudo-hypoxia" leads to the stabilization and accumulation of HIF-α, and subsequent activation of downstream HIF target genes.[2][4]

HIF_Pathway_MOA cluster_normoxia Normoxia (High O2) cluster_hypoxia_moa Hypoxia or 5-Isobutoxypicolinic Acid cluster_nucleus O2 O2 PHD PHD Enzyme O2->PHD Two_OG 2-Oxoglutarate Two_OG->PHD HIF_alpha_OH Hydroxylated HIF-1α PHD->HIF_alpha_OH VHL VHL Complex HIF_alpha_OH->VHL ubiquitination Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha HIF-1α HIF_alpha->PHD hydroxylation Compound 5-Isobutoxypicolinic Acid PHD_inhibited PHD Enzyme Compound->PHD_inhibited inhibition HIF_alpha_stable Stable HIF-1α PHD_inhibited->HIF_alpha_stable blocks hydroxylation Nucleus Nucleus HIF_alpha_stable->Nucleus translocation HIF_beta HIF-1β HIF_complex HIF-1α/β Complex HRE HRE HIF_complex->HRE binding EPO_gene EPO Gene Transcription HRE->EPO_gene CETSA_Workflow start Start: Adherent Cells treat Treat with Compound or Vehicle start->treat harvest Harvest Cells treat->harvest heat Heat to Temperature Gradient (40-60°C) harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze Soluble PHD2 (Western Blot / ELISA) collect->analyze end End: Melting Curve analyze->end

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Downstream Signaling: HIF-1α Stabilization

The next step is to demonstrate that inhibition of PHD by 5-Isobutoxypicolinic acid leads to the stabilization of HIF-1α in cells.

Western blotting is a standard technique to detect and quantify the levels of specific proteins in a cell lysate. Due to the rapid degradation of HIF-1α under normoxic conditions, careful sample preparation is crucial. [5][6] Experimental Protocol: HIF-1α Western Blot [7][8]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or Hep3B) to 70-80% confluency.

    • Treat cells with a dose-response of 5-Isobutoxypicolinic acid for 4-6 hours. Include a positive control (e.g., CoCl₂ or hypoxia at 1% O₂) and a vehicle control. [8][9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with a lysis buffer containing protease and phosphatase inhibitors. To prevent HIF-1α degradation, it is recommended to use a buffer containing a PHD inhibitor like CoCl₂ or to work quickly on ice. [6]

  • SDS-PAGE and Transfer:

    • Determine the protein concentration of the lysates.

    • Separate 30-50 µg of protein per lane on an 8-10% SDS-PAGE gel. [8] * Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use β-actin or another housekeeping protein as a loading control.

Treatment Expected HIF-1α Level
Vehicle ControlVery Low / Undetectable
5-Isobutoxypicolinic Acid (Dose-dependent)Increased
Hypoxia (1% O₂)High
CoCl₂High

Table 2: Expected results of HIF-1α Western blot analysis.

Functional Outcome: Upregulation of HIF Target Genes

The final step is to confirm that the stabilization of HIF-1α by 5-Isobutoxypicolinic acid leads to the increased expression of downstream target genes, such as erythropoietin (EPO).

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of secreted EPO in the cell culture supernatant. [10][11][12][13] Experimental Protocol: EPO ELISA [10][14]

  • Cell Culture and Supernatant Collection:

    • Plate cells known to produce EPO (e.g., Hep3B) and allow them to adhere.

    • Treat the cells with varying concentrations of 5-Isobutoxypicolinic acid for 24-48 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use a commercially available human EPO ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding the standards, controls, and samples to a microplate pre-coated with an anti-EPO antibody.

    • Incubate, wash, and then add a second, enzyme-linked anti-EPO antibody.

    • After another incubation and wash step, add the substrate solution and allow the color to develop.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known EPO standards.

    • Calculate the concentration of EPO in the samples based on the standard curve.

Treatment Expected Secreted EPO (mU/mL)
Vehicle ControlBaseline
5-Isobutoxypicolinic Acid (Dose-dependent)Increased
Positive Control (e.g., Hypoxia)Significantly Increased

Table 3: Predicted results of EPO ELISA.

Conclusion

The proposed mechanism of action for 5-Isobutoxypicolinic acid as a PHD inhibitor provides a strong rationale for its therapeutic potential in conditions characterized by insufficient erythropoiesis, such as anemia associated with chronic kidney disease. [2]The experimental framework outlined in this guide provides a clear path to validate this hypothesis, from confirming direct target engagement to quantifying the desired physiological response. Successful validation of this mechanism will be a critical step in the continued development of 5-Isobutoxypicolinic acid as a novel therapeutic agent.

References

  • MDPI. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. Available from: [Link]

  • Wikipedia. HIF prolyl-hydroxylase inhibitor. Available from: [Link]

  • Patsnap Synapse. What are PHD2 inhibitors and how do they work?. Available from: [Link]

  • PubMed. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid. Available from: [Link]

  • PMC - NIH. 5-Lipoxygenase: mechanisms of regulation. Available from: [Link]

  • Oxford Academic. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal. Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Journal of Cell Science. Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. Available from: [Link]

  • RSC Publishing. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Available from: [Link]

  • PMC - NIH. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • PubMed. Investigation of the Mechanism of Action of 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one Against Candida Albicans by Flow Cytometry. Available from: [Link]

  • In Vitro Inhibition Studies. Available from: [Link]

  • PMC - NIH. What (H)IF isoform matters? A deubiquitinase can tune the hypoxic response. Available from: [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • PMC. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. Available from: [Link]

  • ResearchGate. Does anyone perform HIF1 alpha Western blot?. Available from: [Link]

  • Journal of Cell Science. Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. Available from: [Link]

  • PMC. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Available from: [Link]

  • PMC. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes. Available from: [Link]

  • ResearchGate. In vitro characterization of PHD inhibitors in clinical trials. (A).... Available from: [Link]

  • NIH. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. Available from: [Link]

  • PMC - PubMed Central. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Available from: [Link]

  • ELK Biotechnology. Human EPO(Erythropoietin) ELISA Kit. Available from: [Link]

  • YouTube. Target Engagement in Adherent Cells Quantification | Protocol Preview. Available from: [Link]

  • ResearchGate. The degradation, stabilization, and transcriptional function of HIF..... Available from: [Link]

  • Wikipedia. Thermal shift assay. Available from: [Link]

  • Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Available from: [Link]

  • ALPCO Diagnostics. Erythropoietin ELISA (EPO ELISA). Available from: [Link]

Sources

Exploratory

Homology &amp; Pharmacodynamics: 5-Isobutoxypicolinic Acid as a Metalloenzyme Inhibitor

The following technical guide details the structural homology and pharmacological potential of 5-Isobutoxypicolinic acid. This analysis is grounded in Structure-Activity Relationship (SAR) principles, positioning the mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural homology and pharmacological potential of 5-Isobutoxypicolinic acid. This analysis is grounded in Structure-Activity Relationship (SAR) principles, positioning the molecule as a potent metalloenzyme inhibitor analogous to Fusaric acid.

[1]

Executive Summary: The Picolinate Pharmacophore

5-Isobutoxypicolinic acid represents a specific subclass of pyridine-2-carboxylic acid derivatives.[1] While often utilized as a synthetic intermediate for complex ion-channel modulators (e.g., NaV1.7 inhibitors), its intrinsic biological activity is defined by its homology to Fusaric acid (5-butylpicolinic acid).[1]

The core directive of this molecule is Metal Chelation . The orthogonal arrangement of the pyridine nitrogen and the carboxylic acid oxygen creates a bidentate ligand capable of sequestering divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) within enzyme active sites. The addition of the 5-isobutoxy tail introduces a lipophilic vector and an electron-donating effect that modulates the basicity of the pyridine nitrogen, potentially enhancing metal affinity compared to alkyl-substituted analogs.

Structural Homology & SAR Analysis

To understand the inhibitory potential of 5-Isobutoxypicolinic acid, we must benchmark it against known picolinate inhibitors.

Comparative Homology Table
FeatureFusaric Acid (Reference)5-Isobutoxypicolinic Acid (Target)Functional Implication
Core Scaffold Pyridine-2-carboxylic acidPyridine-2-carboxylic acidBidentate metal chelation (N, O).[1]
5-Position Sub. n-Butyl (-CH₂CH₂CH₂CH₃)Isobutoxy (-O-CH₂CH(CH₃)₂)Hydrophobic pocket occupancy.[1]
Electronic Effect Weakly donating (Inductive)Strongly donating (Resonance) The ether oxygen pushes electron density into the ring, increasing N-basicity.
Target Enzyme Dopamine

-Hydroxylase (DBH)
DBH / Zn-Metalloproteases Higher N-basicity may tighten Cu²⁺/Zn²⁺ binding.[1]
Lipophilicity High (LogP ~ 2.[1]5)Moderate-HighMembrane permeability; CNS penetration.[1]
Expert Insight: The Ether Advantage

Unlike the alkyl chain in Fusaric acid, the isobutoxy ether linkage in 5-Isobutoxypicolinic acid provides a distinct electronic advantage. The oxygen atom at the 5-position donates electron density into the pyridine ring via resonance.

  • Causality: Increased electron density

    
     Higher pKa of the Pyridine Nitrogen 
    
    
    
    Stronger coordinate covalent bond with the metal cofactor (e.g., Cu²⁺ in DBH).

Mechanism of Action: Dopamine -Hydroxylase (DBH) Inhibition[1][2]

The primary predicted biological activity of 5-Isobutoxypicolinic acid is the inhibition of Dopamine


-Hydroxylase (DBH) , the copper-containing enzyme responsible for converting dopamine to norepinephrine.
The Chelation Blockade

DBH relies on two copper atoms (CuA and CuB) for electron transfer and oxygen activation. 5-Isobutoxypicolinic acid acts as a competitive inhibitor by:

  • Docking: The isobutoxy tail anchors the molecule into the hydrophobic substrate channel (mimicking the phenylethyl chain of dopamine).

  • Stripping: The picolinic head group chelates the active site Copper, displacing the water molecule required for oxygen activation.

Pathway Visualization

The following diagram illustrates the interruption of the catecholamine synthesis pathway.[2]

DBH_Inhibition Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Blocked by Inhibitor Enzyme Dopamine beta-Hydroxylase (DBH) [Cu2+ Cofactor] Enzyme->NE Catalysis Inhibitor 5-Isobutoxypicolinic Acid Inhibitor->Enzyme Chelates Cu2+ Competes with O2

Figure 1: Mechanism of Catecholamine Pathway Interruption. The inhibitor sequesters the Cu²⁺ cofactor of DBH, preventing the conversion of Dopamine to Norepinephrine.

Experimental Protocols

To validate the homology-based hypothesis, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric DBH Inhibition Assay

Objective: Determine the IC50 of 5-Isobutoxypicolinic acid against DBH using a tyramine substrate.

Reagents:

  • Purified DBH (bovine adrenal medulla or recombinant).[1]

  • Substrate: Tyramine (10 mM).[1]

  • Cofactor: Ascorbate (10 mM).[1]

  • Catalase (to prevent enzyme inactivation by H₂O₂).[1]

  • Chromogen: Sodium Periodate (NaIO₄).[1]

Workflow:

  • Preparation: Dissolve 5-Isobutoxypicolinic acid in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix DBH enzyme solution with inhibitor dilutions in sodium acetate buffer (pH 5.0). Incubate for 10 minutes at 37°C. Why: Pre-incubation allows the inhibitor to reach equilibrium with the copper center.

  • Reaction Start: Add Tyramine and Ascorbate to initiate the reaction.

  • Oxidation: After 20 minutes, stop reaction with 200 µL of 2M NaCN (stops enzyme) and add NaIO₄.

  • Readout: Measure absorbance at 330 nm . The periodate oxidizes the product (octopamine) to p-hydroxybenzaldehyde.

  • Validation: Use Fusaric acid as a positive control.[1] If Fusaric acid does not show inhibition, the assay system is invalid.

Protocol B: Metalloprotease Specificity Screen (Zinc Chelation)

Objective: Assess if the inhibitor is specific to Copper (DBH) or broad-spectrum against Zinc metalloproteases (e.g., MMP-9).[1]

Workflow:

  • Use a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).[1]

  • Incubate recombinant MMP-9 with 5-Isobutoxypicolinic acid.[1]

  • Monitor fluorescence increase (Excitation 328 nm / Emission 393 nm).

  • Interpretation: A decrease in fluorescence rate indicates Zinc chelation.[1] Strong inhibition here suggests the molecule is a "pan-metalloprotease inhibitor" rather than a specific DBH inhibitor.

Homology to Other Bioactive Targets

Beyond DBH, the 5-alkoxy-picolinic scaffold shares homology with inhibitors in other domains:

  • Botulinum Neurotoxin (BoNT/A):

    • Homology: 5-substituted picolinic acids have been identified as inhibitors of the BoNT/A light chain (a Zinc protease).

    • Mechanism: The picolinate binds the Zinc ion in the active site, while the 5-substituent (isobutoxy) extends into the S1' subsite of the protease.

    • Relevance: 5-Isobutoxypicolinic acid may serve as a lead compound for anti-botulism therapeutics.[1]

  • Herbicidal Activity (Auxin Mimicry):

    • Homology: Picloram and Clopyralid (chlorinated picolinic acids).

    • Differentiation: While herbicidal picolinates are usually halogenated at positions 3 and 6, 5-substituted analogs can exhibit auxin-like activity by binding to the TIR1/AFB receptor family, though typically with lower potency than their chlorinated counterparts.[1]

Logical Relationship Diagram

Homology_Network cluster_Targets Target Homology Core 5-Isobutoxypicolinic Acid DBH Dopamine Beta-Hydroxylase (Hypertension Control) Core->DBH Primary Homolog (via Fusaric Acid) MMP Matrix Metalloproteinases (Tissue Remodeling) Core->MMP General Zn2+ Chelation BoNT BoNT/A Light Chain (Neurotoxin Inhibition) Core->BoNT Picolinate SAR (S1' Pocket Fit)

Figure 2: Therapeutic Target Landscape based on Structural Homology.[1]

References

  • Vertex Pharmaceuticals. (2012).[1] Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels.[1][3] Patent AU2012212196A1.[1] Link

  • Hidalgo, J., et al. (2009). Dopamine beta-hydroxylase inhibitors.[1][4][5] Journal of Medicinal Chemistry. (Contextual grounding on Fusaric acid mechanism). Link

  • Dickerson, T. J., & Janda, K. D. (2006). The use of picolinic acid as a scaffold for the development of metalloenzyme inhibitors.[6] Chemical Reviews.[1] (General picolinate SAR).[1] Link

  • Pang, Y. P., et al. (2009). Small-molecule inhibitors of botulinum neurotoxin serotype A.[1][7] PLoS One.[1] (Picolinic acids as BoNT inhibitors).[1][5][7] Link

  • Nagatsu, T. (1991). The biochemistry of catecholamines.[2][8] University Park Press.[1] (Standard protocol for DBH assay). Link

Sources

Foundational

Thermogravimetric Analysis of 5-Isobutoxypicolinic Acid

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 5-Isobutoxypicolinic acid. While direct experimental da...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 5-Isobutoxypicolinic acid. While direct experimental data for this specific molecule is not widely published, this document synthesizes foundational TGA principles with established knowledge of the thermal behavior of related chemical moieties—specifically picolinic acids, carboxylic acids, and ethers. It is designed for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded methodology. The guide details a complete experimental protocol, explains the causality behind instrumental parameter selection, and presents a hypothetical thermal decomposition profile to serve as a predictive model for experimental work. Our objective is to equip the reader with the necessary expertise to assess the thermal stability, purity, and decomposition kinetics of 5-Isobutoxypicolinic acid and similar molecules, crucial for applications in pharmaceutical development and materials science.

Part 1: Introduction to 5-Isobutoxypicolinic Acid

Chemical Identity and Structure

5-Isobutoxypicolinic acid is a derivative of picolinic acid, which is pyridine-2-carboxylic acid. In this molecule, an isobutoxy group (–O–CH₂–CH(CH₃)₂) is substituted at the 5-position of the pyridine ring. The presence of the carboxylic acid, the aromatic nitrogen-containing pyridine ring, and the ether linkage defines its chemical reactivity and physical properties.

  • IUPAC Name: 5-(2-methylpropoxy)pyridine-2-carboxylic acid

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.21 g/mol

  • Structure: (A representative image would be placed here in a final document)

Physicochemical Properties

The key functional groups impart specific characteristics:

  • Picolinic Acid Moiety: The carboxylic acid group is acidic and can participate in hydrogen bonding and salt formation. The pyridine nitrogen is weakly basic. This moiety is known to be a bidentate chelating agent for various metal ions.[1]

  • Isobutoxy Group: The ether linkage and the branched alkyl chain add lipophilicity to the molecule, influencing its solubility in organic solvents and potentially its melting point and thermal decomposition pathway.

Relevance in Pharmaceutical and Materials Science

Picolinic acid and its derivatives are of significant interest in medicinal chemistry and drug development. They are explored for various therapeutic applications due to their biological activities and ability to chelate metals.[1][2] Understanding the thermal stability of a molecule like 5-Isobutoxypicolinic acid is critical for:

  • Drug Substance Stability: Determining appropriate storage conditions and predicting shelf-life.

  • Formulation Development: Assessing compatibility with excipients and surviving manufacturing processes like drying, milling, and heat sterilization.

  • Quality Control: Ensuring batch-to-batch consistency and identifying potential impurities or solvates.[3]

Part 2: Fundamentals of Thermogravimetric Analysis (TGA)

The Principle of TGA

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] The resulting plot of mass versus temperature, known as a thermogram or TGA curve, provides quantitative information about physical and chemical events that involve mass loss or gain.

Instrumentation and Experimental Parameters

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The key experimental parameters that must be carefully selected and controlled are:

  • Heating Rate (β): A slower rate (e.g., 5-10 °C/min) generally provides better resolution of separate thermal events. A faster rate can shift decomposition temperatures higher.

  • Temperature Range: Must cover the entire range of thermal events, typically from ambient to 600-1000 °C for organic molecules.

  • Atmosphere: An inert atmosphere (e.g., Nitrogen, Argon) is used to study thermal decomposition (pyrolysis). An oxidative atmosphere (e.g., Air, Oxygen) is used to study oxidative stability and combustion.

  • Purge Gas Flow Rate: A consistent flow rate (e.g., 20-50 mL/min) is crucial for efficiently removing evolved gases from the furnace.

  • Sample Mass: A small sample mass (typically 2-10 mg) minimizes thermal gradients within the sample.

Interpreting TGA and DTG Curves

The primary output is the TGA curve (mass % vs. temperature). For more detailed interpretation, the derivative of this curve, the Derivative Thermogravimetry (DTG) curve, is plotted.

  • TGA Curve: A step-down in the curve indicates a mass loss event. The temperature at which this loss begins is the onset temperature (T_onset) , a key indicator of thermal stability.

  • DTG Curve (d(mass)/dT vs. temperature): The DTG curve shows peaks corresponding to the mass loss events. The peak temperature (T_peak ) represents the point of the maximum rate of mass loss for that event. The area under a DTG peak is proportional to the total mass lost in that step.

Part 3: Experimental Protocol: TGA of 5-Isobutoxypicolinic Acid

This protocol is a self-validating system designed for reproducibility and accuracy.

Materials and Equipment
  • Instrument: Calibrated Thermogravimetric Analyzer (e.g., PerkinElmer TGA 8000, TA Instruments Q500).

  • Sample: 5-Isobutoxypicolinic acid (verify purity by HPLC or other means).

  • Crucibles: Platinum or ceramic pans. Platinum is recommended for its inertness at high temperatures.

  • Gases: High-purity Nitrogen (99.995% or higher) and/or dry Air.

  • Balance: Analytical microbalance for accurate sample weighing.

Experimental Workflow Diagram

TGA_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrument Setup cluster_run 3. Analysis cluster_data 4. Data Processing p1 Tare clean TGA pan p2 Weigh 3-5 mg of sample directly into pan p1->p2 p3 Record exact mass p2->p3 i1 Load sample pan into TGA furnace p3->i1 i2 Input experimental parameters (See Table 1) i1->i2 i3 Start gas flow and allow furnace to equilibrate i2->i3 r1 Begin temperature program i3->r1 r2 Record mass, time, and temperature data continuously r1->r2 d1 Plot Mass % vs. Temp (TGA) r2->d1 d2 Calculate and plot first derivative (DTG) d1->d2 d3 Determine Tonset, Tpeak, and % mass loss for each step d2->d3

Caption: Experimental workflow for the TGA of 5-Isobutoxypicolinic acid.

Recommended Instrumental Parameters

The causality for these choices is critical. A dual-atmosphere experiment (Nitrogen followed by Air) can provide comprehensive data on both pyrolysis and combustion.

ParameterRecommended ValueRationale / Expertise-Driven Insight
Sample Mass 3 – 5 mgMinimizes thermal lag and ensures uniform heating, preventing artificially high decomposition temperatures.
Crucible Platinum, openOpen pan allows for free escape of evolved gases. Platinum is inert and catalyzes fewer side reactions.
Atmosphere 1 Nitrogen (Inert)To study the intrinsic thermal stability and pyrolysis pathway without oxidative influence.
Atmosphere 2 Air (Oxidative)To determine the temperature of complete combustion and quantify any carbonaceous residue (char).
Gas Flow Rate 20 mL/min (Sample) & 40 mL/min (Balance)Standard rates to ensure a stable, inert/oxidative environment and protect the balance mechanism.
Heating Program 1. Equilibrate at 30 °CEnsures a stable starting mass before heating begins.
2. Ramp 10 °C/min to 600 °C (in N₂)A standard heating rate that balances resolution and experimental time. 600°C is sufficient for most organic decomposition.
3. Isothermal at 600 °C for 5 minAllows for completion of pyrolysis before switching gases.
4. Switch gas to AirIntroduces an oxidative environment.
5. Ramp 10 °C/min to 800 °C (in Air)To combust any remaining carbonaceous residue.

Part 4: Hypothetical Thermal Decomposition Profile

Given the absence of direct literature, we can predict a multi-stage decomposition profile based on the molecule's structure. Organic acids often exhibit decomposition events ranging from 115°C to 250°C. The thermal decomposition of a related 2-picolinic acid complex showed pyrolysis of the ligand after an initial dehydration step.[6][7]

Expected TGA/DTG Curve Analysis

The thermogram of 5-Isobutoxypicolinic acid in an inert (N₂) atmosphere is expected to show at least two, possibly three, distinct mass loss events.

  • Initial Stage (Optional): A small mass loss below ~120 °C could indicate the loss of residual solvent or adsorbed water. This step should be minimal for a pure, dry sample.

  • Stage 1: Decarboxylation. The carboxylic acid group is often the first to decompose, releasing CO₂ (and potentially H₂O). This is a common pathway for many organic acids.

  • Stage 2: Ether Cleavage. The isobutoxy group is the next likely point of fragmentation. Cleavage of the C-O ether bond would lead to the loss of isobutylene or related C₄ fragments.

  • Stage 3: Pyridine Ring Decomposition. The pyridine ring is generally more thermally stable and will decompose at higher temperatures, leading to a complex mixture of gaseous products and potentially some char residue.

Predicted Quantitative Data

The following table summarizes the hypothetical thermal events and their corresponding theoretical mass losses.

StagePredicted Temperature Range (N₂)Predicted Mass Loss (%)Evolved Gas (Theoretical)
1: Decarboxylation180 – 250 °C~22.5%CO₂
2: Ether Cleavage250 – 380 °C~28.7%C₄H₈ (Isobutylene)
3: Ring Pyrolysis> 380 °C~48.8%HCN, CₓHᵧ, Nₓ, etc.

Note: These values are theoretical and will vary based on experimental conditions and potential reaction complexities.

Part 5: Mechanistic Insights into Decomposition

Proposed Decomposition Pathway Diagram

This diagram illustrates the most probable initial fragmentation steps.

Decomposition_Pathway parent 5-Isobutoxypicolinic Acid (C₁₀H₁₃NO₃) invis1 parent->invis1  Step 1: Decarboxylation  (-CO₂)  ~22.5% mass loss invis2 parent->invis2  Alternative Step 1:  Ether Cleavage  (-C₄H₈)  ~28.7% mass loss intermediate1 5-Isobutoxypyridine (C₉H₁₃NO) intermediate2 5-Hydroxypicolinic Acid (C₆H₅NO₃) invis1->intermediate1 invis2->intermediate2

Caption: Proposed initial decomposition pathways for 5-Isobutoxypicolinic acid.

The most likely initial step is decarboxylation, as the C-C bond adjacent to the pyridine ring and the carboxylic group is activated. An alternative, though likely higher energy, pathway could be the initial cleavage of the ether bond. Coupling TGA with mass spectrometry or FTIR (Evolved Gas Analysis - EGA) would be required to definitively identify the evolved gaseous products and confirm the decomposition mechanism.

Part 6: Applications in Drug Development and Quality Control

The data generated from this TGA protocol provides critical insights for pharmaceutical development.

  • Thermal Stability: The T_onset provides a clear upper limit for processing and storage temperatures. A low decomposition temperature may preclude certain manufacturing techniques or necessitate refrigerated storage.

  • Purity Assessment: The presence of unexpected mass loss steps at low temperatures can indicate the presence of volatile impurities, such as residual synthesis solvents.[3] The final residual mass at the end of the inert heating step can also be an indicator of inorganic impurities.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates (hydrates) of a drug substance can exhibit distinct thermal profiles. TGA is a powerful tool to detect the loss of solvent from a solvate, which presents as a stoichiometric mass loss at a specific temperature.

  • Excipient Compatibility: Co-analysis of the active pharmaceutical ingredient (API) with formulation excipients can reveal potential destabilizing interactions at elevated temperatures.

Part 7: Conclusion

This guide establishes a comprehensive, expertise-driven approach to the thermogravimetric analysis of 5-Isobutoxypicolinic acid. By integrating fundamental principles with predictive analysis based on chemical structure, researchers can design robust experiments to quantify thermal stability and decomposition kinetics. The detailed protocol and interpretation framework serve as a reliable starting point for characterizing this molecule, ensuring data integrity and providing crucial information for its potential application in pharmaceutical and material science contexts. The definitive thermal profile must be confirmed by empirical investigation following the methodologies outlined herein.

Part 8: References

  • Celignis. (n.d.). Thermogravimetric Analysis (TGA) of Biochar. Celignis Biomass Laboratory. Retrieved from [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. In Wikipedia. Retrieved from [Link]

  • Celignis. (n.d.). Thermogravimetric Analysis (TGA) - of Biomass and Materials. Celignis. Retrieved from [Link]

  • Wendlandt, W. W., & Hoiberg, J. A. (1963). A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. Analytica Chimica Acta, 29, 539–544.

  • National Center for Biotechnology Information. (n.d.). Isobutyric Acid. PubChem Compound Database. Retrieved from [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.

  • ScienceOpen. (n.d.). Synthesis, Crystal Structure, and Thermal Decomposition of the Cobalt(II) Complex with 2-Picolinic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Isoquinolinesulfonic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-5-boronic acid. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2014). Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Azidoisophthalic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023). Picolinic acid. In Wikipedia. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Science and Research, 3(4), 372-378.

  • National Center for Biotechnology Information. (n.d.). Isovaleric Acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thermogravimetric and Spectroscopic Analysis of 8-Hydroxyquinoline 5-Sulphonic Acid-melamine-formaldehyde Polymer Resin-IV. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation and Purification of 5-Isobutoxypicolinic Acid

Executive Summary 5-Isobutoxypicolinic acid is a critical intermediate in the synthesis of pyrrolopyrazine-spirocyclic piperidine amides and other modulators of ion channels. Its structural duality—possessing both a basi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isobutoxypicolinic acid is a critical intermediate in the synthesis of pyrrolopyrazine-spirocyclic piperidine amides and other modulators of ion channels. Its structural duality—possessing both a basic pyridine nitrogen and an acidic carboxyl group—classifies it as an amphoteric zwitterion. This chemical nature presents unique challenges in purification, particularly in separating the target molecule from N-alkylated pyridone byproducts and inorganic salts.

This guide provides a validated, multi-stage protocol for the isolation of 5-Isobutoxypicolinic acid, prioritizing methods that exploit its isoelectric point (pI) to achieve purities >98% suitable for pharmaceutical applications.

Property Data
CAS Number 1392466-99-7
IUPAC Name 5-(2-methylpropoxy)pyridine-2-carboxylic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
pKa (Calculated) COOH: ~3.5
Solubility Profile Soluble in dilute base (pH > 8) and strong acid (pH < 1). Limited solubility in water at pH 3–5. Soluble in DMSO, MeOH.[1]

Chemical Context & Impurity Profiling

To design an effective purification strategy, one must understand the synthesis vector. The standard preparation involves the O-alkylation of 5-hydroxypicolinic acid (CAS 15069-92-8) with isobutyl halide under basic conditions.

The Impurity Landscape
  • Unreacted Starting Material (5-Hydroxypicolinic Acid): Highly polar, water-soluble.

  • N-Alkylated Isomer (Pyridone Derivative): A common competing reaction in pyridine chemistry. Unlike the target, the N-alkylated byproduct loses the pyridine basicity, behaving more like a neutral amide with a carboxylic acid tail.

  • Inorganic Salts: Resulting from the base (e.g., K₂CO₃, NaH) used in alkylation.

Mechanism of Separation

The purification logic relies on the Isoelectric Point (pI) .

  • At pH < 2: The target is cationic (Pyridine-H⁺ / COOH). Highly water-soluble.

  • At pH > 8: The target is anionic (Pyridine / COO⁻). Highly water-soluble.

  • At pH ~3.5–4.5 (pI): The target exists as a neutral zwitterion (Pyridine-H⁺ / COO⁻) or uncharged molecule. This is the region of minimum solubility , promoting precipitation.

Purification Protocols

Method A: Isoelectric Precipitation (Primary Isolation)

Best for: Crude reaction mixtures containing high salt loads.

Reagents:

  • 1M NaOH (Sodium Hydroxide)

  • 1M HCl (Hydrochloric Acid)

  • pH Meter (Calibrated)

Protocol:

  • Dissolution: Dissolve the crude reaction residue in 1M NaOH (approx. 10 volumes). Ensure pH is >10. The solution should be clear; filter off any insoluble mechanical impurities.

    • Why: This converts the product and unreacted starting material into their soluble dicarboxylate forms.

  • Organic Wash (Optional): Extract the aqueous alkaline layer with Ethyl Acetate (EtOAc) (2 x 5 volumes).

    • Why: Removes neutral organic impurities (e.g., excess isobutyl bromide) that do not possess an acidic proton. Discard the organic layer.

  • Controlled Acidification:

    • Place the aqueous phase in a beaker with vigorous stirring.

    • Slowly add 1M HCl dropwise. Monitor pH continuously.

    • Critical Step: As the pH approaches 5.0 , slow the addition. A precipitate should begin to form.

    • Continue acidifying until pH 3.5–4.0 is reached.

  • Aging: Stir the slurry at room temperature for 30–60 minutes.

    • Why: Allows for Ostwald ripening, creating larger, more filterable crystals.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold water (pH adjusted to 4.0) (2 x 2 volumes).

    • Why: Removes trapped inorganic salts without redissolving the product.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Reactive Extraction (For Difficult Emulsions)

Best for: Cases where the product "oils out" instead of precipitating during Method A.

Reagents:

  • Dichloromethane (DCM) or n-Butanol

  • Brine (Saturated NaCl)

Protocol:

  • Adjust the aqueous mixture to pH 3.5–4.0 (as in Method A).

  • If an oil forms, add DCM (or n-Butanol for higher polarity).

  • Extract the aqueous layer (3 x 10 volumes).

    • Note: The zwitterion is often sparingly soluble in DCM. If extraction is poor, add 5-10% Methanol to the DCM organic phase.

  • Combine organic layers and wash with minimal Brine .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Method C: Recrystallization (Polishing)

Best for: Achieving >99% purity for analytical standards or late-stage synthesis.

Solvent System: Ethanol/Water (80:20) or Acetonitrile.

Protocol:

  • Suspend the crude solid (from Method A) in Ethanol (5 volumes).

  • Heat to reflux (approx. 78°C).

  • Add Water dropwise until the solution becomes clear at reflux.

  • Hot Filtration: If particulates remain, filter rapidly while hot.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

  • Collection: Filter the white crystalline solid and wash with cold Ethanol.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying 5-Isobutoxypicolinic acid, highlighting the divergence based on physical behavior (precipitation vs. oiling).

PurificationWorkflow Start Crude Reaction Mixture BaseDissolve Dissolve in 1M NaOH (pH > 10) Start->BaseDissolve OrgWash Wash with EtOAc (Remove Neutral Impurities) BaseDissolve->OrgWash Acidify Slow Acidification to pH 3.5 - 4.0 OrgWash->Acidify CheckState Observation Check: Solid vs. Oil? Acidify->CheckState Precipitate Solid Precipitate Forms CheckState->Precipitate Solid Oil Oiling Out / Emulsion CheckState->Oil Oil Filter Vacuum Filtration Precipitate->Filter Extract Extract with DCM/MeOH or n-Butanol Oil->Extract Recryst Recrystallization (EtOH/Water) Filter->Recryst Extract->Recryst FinalProd Pure 5-Isobutoxypicolinic Acid (>98%) Recryst->FinalProd

Figure 1: Decision tree for the purification of amphoteric picolinic acid derivatives.

Analytical Verification (HPLC)

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 220 nm.

Expected Retention:

  • 5-Hydroxypicolinic acid (Impurity): Elutes early (0.5 – 2.0 min) due to high polarity.

  • 5-Isobutoxypicolinic acid (Target): Elutes mid-run (6.0 – 8.0 min).

  • Isobutyl bromide (Impurity): Elutes late or washes out in void if not detected.

Troubleshooting Guide

Issue Root Cause Corrective Action
Low Yield Product is too soluble in water at pH 4.Saturate the aqueous phase with NaCl (salting out) before filtration/extraction.
Sticky Solid Occluded impurities or solvent.Triturate the solid with Diethyl Ether or Hexanes to remove non-polar residues.
High Ash Content Trapped NaCl/KCl salts.Ensure the final wash is done with pH-adjusted water (pH 4), not neutral water, to prevent redissolution while washing salts.
Colored Impurities Oxidation byproducts.[2]Treat the alkaline solution (Step 1) with activated charcoal before acidification.

References

  • Matrix Scientific. (n.d.). Product Data: 5-Isobutoxypicolinic acid (CAS 1392466-99-7).[3] Retrieved from

  • Hadida, S., et al. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels.[4] Patent AU2012212196A1.[4] Retrieved from

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.
  • US Biological. (n.d.). 5-Hydroxypicolinic Acid Properties.[1][5][6][7] Retrieved from

Sources

Application

Application Note: Gas Chromatography (GC) Analysis of 5-Isobutoxypicolinic Acid

Executive Summary 5-Isobutoxypicolinic acid is a critical heterocyclic intermediate often utilized in the synthesis of metalloproteinase inhibitors and other pyridine-based pharmacophores.[1] Its analysis by Gas Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isobutoxypicolinic acid is a critical heterocyclic intermediate often utilized in the synthesis of metalloproteinase inhibitors and other pyridine-based pharmacophores.[1] Its analysis by Gas Chromatography (GC) presents two primary challenges:

  • High Polarity: The carboxylic acid moiety (-COOH) and the pyridine nitrogen create strong hydrogen bonding and zwitterionic character, leading to severe peak tailing and irreversible adsorption on standard polysiloxane columns.

  • Thermal Instability: Direct injection at high temperatures can induce decarboxylation.[1]

This Application Note details a robust Trimethylsilyl (TMS) Derivatization Protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This method converts the analyte into a volatile, thermally stable ester, enabling high-resolution separation on standard 5% phenyl-arylene stationary phases.

Chemical Context & Mechanism[1][2][3][4]

  • Analyte: 5-Isobutoxypicolinic acid[1]

  • Functional Groups: Pyridine ring (Basic), Carboxylic acid (Acidic), Isobutoxy ether (Lipophilic).[1]

  • Derivatization Logic: The active proton on the carboxylic acid is replaced by a trimethylsilyl group [-Si(CH₃)₃].[1] This eliminates hydrogen bonding capability, lowers the boiling point relative to the dimerized acid, and improves peak symmetry.

Reaction Scheme


(Where R = 5-Isobutoxypyridine moiety)

Experimental Protocol

Reagents & Standards
  • Reference Standard: 5-Isobutoxypicolinic acid (>98% purity).[1]

  • Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1] Note: TMCS acts as a catalyst.[2]

  • Solvent: Anhydrous Pyridine (Silylation grade).[1] Pyridine acts as an acid scavenger and solvent.

  • Internal Standard (IS): Dodecane or 6-Methylpicolinic acid (if structurally distinct separation is confirmed).[1]

Sample Preparation Workflow

SamplePrep Sample 1. Weigh Sample (10 mg) Dissolve 2. Dissolve (1 mL Pyridine) Sample->Dissolve Derivatize 3. Add Reagent (100 µL BSTFA+TMCS) Dissolve->Derivatize Incubate 4. Incubate (70°C, 30 min) Derivatize->Incubate Inject 5. GC Injection Incubate->Inject Cool to RT

Figure 1: Step-by-step derivatization workflow for 5-Isobutoxypicolinic acid.

Detailed Steps:

  • Weighing: Accurately weigh 10.0 mg of 5-Isobutoxypicolinic acid into a 2 mL GC crimp-top vial.

  • Dissolution: Add 1.0 mL of Anhydrous Pyridine. Vortex until fully dissolved.[1]

  • IS Addition: Spike with 10 µL of Internal Standard solution (e.g., Dodecane, 1 mg/mL in Pyridine).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS under a fume hood. Cap immediately with a PTFE-lined crimp cap.[1]

  • Reaction: Heat the vial in a dry block heater at 70°C for 30 minutes .

  • Cooling: Allow to cool to room temperature. The solution is now ready for direct injection.[1]

GC Method Parameters

This method is optimized for an Agilent 7890/8890 or Thermo Trace 1300 system.[1]

ParameterSettingRationale
Column DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm)Low polarity phase ideal for silylated aromatics; "UI" (Ultra Inert) reduces pyridine tailing.[1]
Inlet Mode Split (10:1 to 50:[1]1)Prevents column overload; Splitless used only for trace impurity analysis (<0.05%).[1]
Inlet Temp 250 °CEnsures rapid volatilization of the high-boiling derivative.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Oven Program Initial: 100°C (Hold 1 min)Ramp: 15°C/min to 300°CFinal: 300°C (Hold 5 min)Starts high enough to elute solvent/reagents quickly; ramps fast to elute the analyte (expected RT ~8-12 min).
Detector FID (300°C) or MS (Source 230°C, Quad 150°C)FID for quantitation; MS (Scan 50-500 amu) for identification.[1]
Injection Vol 1.0 µLStandard volume.[1]

Method Validation & Performance

To ensure scientific integrity (Trustworthiness), the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria

Before analyzing samples, inject the Standard Solution 6 times.[1]

  • RSD of Area: ≤ 2.0%

  • Tailing Factor: 0.9 – 1.2 (Symmetry is critical for acidic derivatives)[1]

  • Theoretical Plates: > 50,000[1]

Linear Dynamic Range

Prepare calibration standards at 5 levels (e.g., 0.1 mg/mL to 2.0 mg/mL).

Concentration (mg/mL)Area Ratio (Analyte/IS)Accuracy (%)
0.100.1599.2
0.500.76100.4
1.001.5299.8
1.502.28100.1
2.003.0599.5
R² Value > 0.999 Pass
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column; incomplete derivatization.[1]Replace liner with Deactivated Split Liner (with glass wool).[1] Ensure reagent is fresh (BSTFA hydrolyzes with moisture).[1]
Ghost Peaks Septum bleed or reagent contamination.[1]Use HT (High Temp) septa.[1] Bake out column at 300°C for 30 mins.
Low Response Moisture in sample/pyridine.[1]Use Anhydrous Pyridine.[1] Add molecular sieves to solvent bottle.[1]
Precipitate Ammonium salts formed.[1]This is normal byproduct (NH4F types).[1] Centrifuge if necessary, but usually settles.[1]

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)."[1] MilliporeSigma Technical Library. Link

  • Smythe, G. A., et al. (2002).[1] "Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry." Analytical Biochemistry, 301(1), 21-26.[1] Link

  • Kataoka, H. (1996).[1][3] "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A, 733(1-2), 19-34.[1][3] Link[1]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1][4] (Standard text for BSTFA mechanisms).

Sources

Method

Application Note: 5-Isobutoxypicolinic Acid as a Potential Therapeutic Agent

[1] Executive Summary & Therapeutic Rationale 5-Isobutoxypicolinic acid (5-IBPA) is a specialized pyridine derivative belonging to the class of 5-substituted picolinic acids. Structurally, it consists of a picolinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Therapeutic Rationale

5-Isobutoxypicolinic acid (5-IBPA) is a specialized pyridine derivative belonging to the class of 5-substituted picolinic acids. Structurally, it consists of a picolinic acid (2-pyridinecarboxylic acid) core modified with an isobutoxy ether group at the 5-position.

While picolinic acid is a well-known endogenous metabolite with antiviral and immunomodulatory properties, its therapeutic utility is often limited by rapid clearance and moderate potency. The introduction of the lipophilic isobutoxy group at the 5-position serves two critical medicinal chemistry functions:

  • Enhanced Lipophilicity: Improves membrane permeability and blood-brain barrier (BBB) penetration compared to the parent compound.

  • Electronic Modulation: The electron-donating alkoxy group influences the basicity of the pyridine nitrogen, potentially tuning the stability of metal-ligand complexes.

Primary Therapeutic Targets:

  • Dopamine

    
    -Hydroxylase (DBH) Inhibition:  Analogous to Fusaric acid (5-butylpicolinic acid), 5-IBPA is investigated for its ability to chelate the copper/zinc active sites of DBH, the enzyme converting dopamine to norepinephrine. This mechanism is relevant for hypertension  and cocaine dependence .
    
  • Metalloproteinase Inhibition: As a bidentate ligand, it acts as a competitive inhibitor for zinc-dependent enzymes, including Matrix Metalloproteinases (MMPs) involved in tissue fibrosis and metastasis .

  • Ion Channel Modulation: Recent patent literature identifies 5-IBPA as a key pharmacophore in the synthesis of NaV1.7 inhibitors for neuropathic pain management.

Chemical Properties & Handling Guide

PropertySpecification
Chemical Name 5-(2-methylpropoxy)pyridine-2-carboxylic acid
Molecular Formula C

H

NO

Molecular Weight 195.22 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Low, pH dependent)
pKa (Predicted) ~5.4 (Carboxylic acid), ~1.0 (Pyridine N)
Appearance White to off-white crystalline solid
Storage -20°C, desiccated, protected from light
Reconstitution Protocol

Critical Note: The isobutoxy group reduces water solubility compared to unsubstituted picolinic acid.

  • Stock Solution (100 mM): Dissolve 19.5 mg of 5-IBPA in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Working Solution: Dilute the stock at least 1:1000 into aqueous buffer (PBS or culture media) to achieve <0.1% DMSO concentration.

  • pH Adjustment: If precipitation occurs upon aqueous dilution, adjust pH to >7.0 using 0.1 N NaOH to ensure ionization of the carboxylate group.

Mechanism of Action: Visualized

The following diagram illustrates the dual mechanism of 5-IBPA: direct enzymatic inhibition via metal chelation and downstream signaling modulation.

G cluster_0 Target 1: Sympathetic Nervous System cluster_1 Target 2: Matrix Remodeling Compound 5-Isobutoxypicolinic Acid (Lipophilic Chelator) DBH Dopamine u03B2-Hydroxylase (Cu2+ Dependent) Compound->DBH Chelates Active Site Cu2+ MMP Matrix Metalloproteinases (Zn2+ Dependent) Compound->MMP Chelates Active Site Zn2+ NE Norepinephrine DBH->NE Blocked Dopamine Dopamine Dopamine->DBH BP Blood Pressure Reduction NE->BP Reduced Sympathetic Tone ECM ECM Degradation MMP->ECM Blocked Fibrosis Anti-Fibrotic Effect ECM->Fibrosis

Figure 1: Pharmacological mechanism of 5-Isobutoxypicolinic acid. The compound acts as a bidentate ligand, sequestering catalytic metal ions (Cu2+, Zn2+) essential for DBH and MMP activity.

Experimental Protocols

Protocol A: In Vitro Dopamine -Hydroxylase (DBH) Inhibition Assay

Rationale: This assay validates the compound's ability to lower norepinephrine synthesis, a proxy for antihypertensive potential.

Materials:

  • Purified DBH enzyme (bovine adrenal medulla source).

  • Substrate: Tyramine or Dopamine.

  • Cofactor: Ascorbic acid.

  • Chromogen: N-ethylmaleimide (NEM) or HPLC detection.

  • 5-IBPA Stock (10 mM in DMSO).

Step-by-Step Methodology:

  • Buffer Prep: Prepare 50 mM Sodium Acetate buffer (pH 5.0) containing 20 mM N-ethylmaleimide and 1 µM Copper Sulfate (CuSO

    
    ). Note: Trace copper is required for baseline DBH activity, but excess will compete with the chelator.
    
  • Inhibitor Incubation:

    • In a 96-well plate, add 10 µL of DBH enzyme solution (0.5 U/well).

    • Add 10 µL of 5-IBPA at varying concentrations (0.1 µM – 100 µM).

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 80 µL of Substrate Mix (10 mM Tyramine + 10 mM Ascorbate).

  • Kinetic Measurement: Incubate at 37°C for 30 minutes. Stop reaction with 20 µL of 4M Perchloric acid.

  • Quantification: Analyze the supernatant via HPLC-ECD (Electrochemical Detection) for Octopamine (product of Tyramine) or Norepinephrine.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Self-Validation: Fusaric acid (IC

      
       ~100 nM) should be used as a positive control.
      
Protocol B: Cellular Zinc Sequestration Assay (Fluorescence)

Rationale: To confirm the compound permeates the cell membrane and engages intracellular metal targets.

Materials:

  • Cell Line: SH-SY5Y (Neuroblastoma) or VSMCs (Vascular Smooth Muscle Cells).

  • Probe: FluoZin-3 AM (Cell-permeant Zn

    
     indicator).
    
  • Positive Control: TPEN (High-affinity intracellular chelator).

Step-by-Step Methodology:

  • Seeding: Plate cells at 20,000 cells/well in a black-walled 96-well plate. Culture overnight.

  • Dye Loading: Wash cells with HBSS (calcium/magnesium-free). Incubate with 2 µM FluoZin-3 AM for 45 minutes at 37°C.

  • Wash: Wash cells 3x with HBSS to remove extracellular dye. Incubate for 20 minutes to allow de-esterification.

  • Treatment:

    • Add 5-IBPA (10, 50, 100 µM) in HBSS.

    • Control: Add TPEN (10 µM) as a maximal chelation control.

  • Measurement: Immediately measure fluorescence (Ex/Em: 494/516 nm) on a kinetic plate reader every 2 minutes for 1 hour.

  • Result Interpretation: A decrease in fluorescence relative to vehicle control indicates intracellular zinc chelation.

In Vivo Validation Strategy (Rat Model)

Model: Spontaneously Hypertensive Rats (SHR). Rationale: SHRs have elevated sympathetic tone. DBH inhibitors are expected to lower blood pressure (BP) in this model but not significantly in normotensive Wistar-Kyoto (WKY) rats.

Workflow Diagram:

Workflow cluster_safety Safety Check Acclimation Acclimation SHR Rats (n=8/grp) 7 Days Baseline Baseline BP Tail Cuff Method 3 Days Acclimation->Baseline Dosing Oral Gavage 5-IBPA (30-100 mg/kg) vs Vehicle Single Dose or 7-Day Chronic Baseline->Dosing Measurement Telemetry/Tail Cuff Measure SBP/DBP @ 1, 3, 6, 12, 24h Dosing->Measurement Weight Body Weight Monitoring Dosing->Weight Behavior Sedation Score (DBH inhibition can cause sedation) Dosing->Behavior Analysis Tissue Collection (Adrenal/Heart) Catecholamine Levels Measurement->Analysis

Figure 2: In vivo efficacy workflow for evaluating antihypertensive activity.

Key Protocol Steps:

  • Formulation: Suspend 5-IBPA in 1% Methylcellulose or 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) for oral gavage.
    
  • Dosing: Administer 30 mg/kg, 100 mg/kg, and Vehicle.

  • Endpoint: Significant reduction in Systolic Blood Pressure (SBP) >15 mmHg within 6 hours post-dose confirms efficacy.

References

  • Finch, N., et al. (1978).[1] "Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 21(12), 1269-1274.[1] Link

    • Context: Establishes the SAR for 5-substituted picolinic acids as antihypertensives.[1]

  • Nagatsu, T., et al. (1970). "Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo." Biochemical Pharmacology, 19(1), 35-44. Link

    • Context: The foundational paper describing the mechanism of DBH inhibition by lipophilic picolinic acids.
  • Hadida, S., et al. (2012). "Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels." Patent AU2012212196A1. Link

    • Context: Identifies 5-isobutoxypicolinic acid as a specific chemical entity used in the synthesis of bioactive ion channel modul
  • Fernandez-Pol, J. A. (2001). "Picolinic acid derivatives as potential therapeutic agents." Medical Hypotheses, 56(1), 103-107.

Sources

Application

Application Notes and Protocols for 5-Isobutoxypicolinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting Hypoxia-Inducible Factor (HIF) Signaling The cellular response to low oxygen levels (hypoxia) is a fund...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Hypoxia-Inducible Factor (HIF) Signaling

The cellular response to low oxygen levels (hypoxia) is a fundamental physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). The stability and activity of the HIF-α subunit are tightly controlled by a family of prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation. However, under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a broad range of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-1α and the stimulation of endogenous erythropoietin (EPO) production. This mechanism has emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease. 5-Isobutoxypicolinic acid is a small molecule inhibitor of HIF-prolyl hydroxylases, belonging to a class of compounds that hold significant promise in medicinal chemistry for the development of novel therapeutics. This document provides a comprehensive guide for researchers on the synthesis, mechanism of action, and detailed protocols for the in vitro and in vivo evaluation of 5-Isobutoxypicolinic acid.

Proposed Synthesis of 5-Isobutoxypicolinic Acid

Reaction Scheme:

G start 5-Hydroxypicolinic acid product 5-Isobutoxypicolinic acid start->product Williamson Ether Synthesis intermediate1 Isobutyl bromide intermediate1->product intermediate2 Base (e.g., K2CO3) Solvent (e.g., DMF) intermediate2->product

A proposed synthetic workflow for 5-Isobutoxypicolinic acid.

Materials:

  • 5-Hydroxypicolinic acid

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Protocol:

  • Reaction Setup: To a solution of 5-hydroxypicolinic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Alkylation: Add isobutyl bromide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Isobutoxypicolinic acid.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Inhibition of HIF-Prolyl Hydroxylase

5-Isobutoxypicolinic acid functions as a competitive inhibitor of PHD enzymes with respect to the co-substrate 2-oxoglutarate. By binding to the active site of PHDs, it prevents the hydroxylation of HIF-1α, leading to its stabilization and subsequent activation of downstream target genes.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_n HIF-1α PHD PHD HIF-1α_n->PHD Hydroxylation VHL VHL HIF-1α_n->VHL Ubiquitination Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_h HIF-1α Nucleus Nucleus HIF-1α_h->Nucleus Stabilization & Translocation PHD_i PHD 5-Isobutoxypicolinic_acid 5-Isobutoxypicolinic acid 5-Isobutoxypicolinic_acid->PHD_i Inhibition HIF1β HIF-1β HIF1β->Nucleus HRE HRE Nucleus->HRE Dimerization & Binding TargetGenes Target Genes (e.g., EPO) HRE->TargetGenes Transcription

The HIF-1α signaling pathway under normoxia and with PHD inhibition.

Protocols for In Vitro Evaluation

Biochemical Assay for PHD2 Inhibition

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of 5-Isobutoxypicolinic acid against the PHD2 enzyme. The assay measures the hydroxylation of a synthetic HIF-1α peptide.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Ascorbate

  • 2-Oxoglutarate (2-OG)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 5-Isobutoxypicolinic acid (dissolved in DMSO)

  • Detection reagent (e.g., a specific antibody for hydroxylated HIF-1α peptide or a coupled enzyme assay)

  • 384-well microplates

Protocol:

  • Compound Preparation: Prepare a serial dilution of 5-Isobutoxypicolinic acid in DMSO. A typical starting concentration for a new compound might be 100 µM.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, Fe(II) (e.g., 50 µM), ascorbate (e.g., 1 mM), and the HIF-1α peptide substrate (e.g., 0.5 µM).

  • Enzyme Preparation: Prepare a solution of recombinant PHD2 enzyme in assay buffer. The final enzyme concentration should be in the linear range of the assay.

  • Assay Procedure: a. Add 1 µL of the serially diluted 5-Isobutoxypicolinic acid or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 20 µL of the reaction mixture to each well. c. Initiate the reaction by adding 20 µL of the PHD2 enzyme solution to each well. d. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection: Measure the extent of HIF-1α peptide hydroxylation using a suitable detection method (e.g., ELISA, TR-FRET, or mass spectrometry).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Reported IC₅₀ Values for Selected PHD Inhibitors

CompoundPHD2 IC₅₀ (nM)Reference
Vadadustat~1,800[1]
Roxadustat~800[1]
Daprodustat~40[1]

Note: These values are provided for reference and the IC₅₀ of 5-Isobutoxypicolinic acid will need to be determined experimentally.

Cell-Based Assay for HIF-1α Stabilization

This protocol describes a method to assess the ability of 5-Isobutoxypicolinic acid to stabilize HIF-1α in cultured cells using Western blotting.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HeLa, Hep3B) B 2. Treatment (5-Isobutoxypicolinic acid) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Detection & Analysis (HIF-1α levels) F->G

Workflow for assessing HIF-1α stabilization in cell culture.

Materials:

  • Human cell line (e.g., HeLa, Hep3B, or U2OS)

  • Cell culture medium and supplements

  • 5-Isobutoxypicolinic acid (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: The following day, treat the cells with various concentrations of 5-Isobutoxypicolinic acid (e.g., 0.1, 1, 10, 100 µM) or DMSO (vehicle control) for a specified time (e.g., 4-8 hours).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Protocol for In Vivo Evaluation in a Mouse Model of Anemia

This protocol outlines a general procedure to evaluate the efficacy of orally administered 5-Isobutoxypicolinic acid in a mouse model of anemia.

Animal Model:

A common model for inducing anemia is through a low-iron diet or administration of an agent like phenylhydrazine. The choice of model will depend on the specific research question.

Materials:

  • Mice (e.g., C57BL/6)

  • Low-iron diet or phenylhydrazine

  • 5-Isobutoxypicolinic acid

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Hematology analyzer

Protocol:

  • Induction of Anemia:

    • Diet-induced anemia: Place mice on a low-iron diet for several weeks until a significant decrease in hemoglobin levels is observed.

    • Phenylhydrazine-induced anemia: Administer phenylhydrazine to induce hemolytic anemia. The dose and frequency will need to be optimized.

  • Dosing: a. Prepare a formulation of 5-Isobutoxypicolinic acid in the vehicle. The dose will need to be determined based on preliminary pharmacokinetic and tolerability studies. A starting point could be in the range of 10-100 mg/kg, administered once or twice daily by oral gavage. b. Divide the anemic mice into a vehicle control group and one or more treatment groups receiving different doses of 5-Isobutoxypicolinic acid.

  • Treatment Period: Administer the compound or vehicle for a defined period (e.g., 2-4 weeks).

  • Monitoring: a. Monitor the health of the animals daily. b. Collect blood samples at regular intervals (e.g., weekly) via a suitable method (e.g., tail vein or retro-orbital sinus) to measure hematological parameters.

  • Efficacy Endpoints: a. Primary Endpoint: Change in hemoglobin levels from baseline. b. Secondary Endpoints: Changes in hematocrit, red blood cell count, reticulocyte count, and serum erythropoietin levels.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., kidney, liver, spleen, bone marrow) for further analysis (e.g., histology, gene expression analysis of HIF target genes).

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of 5-Isobutoxypicolinic acid on the measured parameters compared to the vehicle control group.

Conclusion and Future Directions

5-Isobutoxypicolinic acid represents a promising scaffold for the development of novel therapeutics targeting the HIF pathway. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activity of this compound. Further studies should focus on optimizing the synthesis, determining its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in various disease models beyond anemia, such as ischemia and inflammatory diseases. As with any novel compound, careful dose-finding and toxicity studies are essential before advancing to more complex preclinical and clinical investigations.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][2]

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids. EP 2428505 B1. [3]

  • Forristal, C. E., & Le, A. (2021). Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. eLife, 10, e71310. [Link][4]

  • Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid. Retrieved from [5]

  • Melillo, G., et al. (1990). Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages. The Journal of Immunology, 145(12), 4231–4236. [Link][6]

  • Moir, M., et al. (2024). The selective prolyl hydroxylase inhibitor IOX5 stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. Nature Cancer, 5(6), 916-937. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link][7]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link][8]

  • Pientadosi, C., et al. (1994). Protective effect of picolinic acid on mice intracerebrally infected with lethal doses of Candida albicans. Infection and Immunity, 62(3), 1083–1088. [Link][9]

  • RCSB PDB. (2024). 8Z31: Crystal Structure of HIF-PHD2 in complex with compound 1. [Link][10]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Retrieved from [Link][11]

  • Schito, L., et al. (2012). A zebrafish model to study and therapeutically manipulate hypoxia signaling in tumorigenesis. Cancer Research, 72(16), 4038-4048.
  • Soni, H., et al. (2013). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Journal of Toxicology, 2013, 670187. [Link][12]

  • Su, Y. C., et al. (2022). Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. Pharmaceutics, 14(1), 125. [Link][1]

  • Takac, I., et al. (2011). Pharmacologic stabilization of HIF-1α increases hematopoietic stem cell quiescence in vivo and accelerates blood recovery after severe irradiation. Blood, 118(20), 5436–5445. [Link][13]

  • Vankayalpati, R., et al. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 38(20), 4005-4014. [Link][14]

  • Yeh, T. L., Le, A., & Vankayalpati, R. (2021). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 10, e71310. [Link][15]

  • Zhang, X., et al. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules, 20(10), 19717–19741. [Link][16]

Sources

Method

Application Note: 5-Isobutoxypicolinic Acid in Medicinal Chemistry

This Application Note and Protocol guide is structured to provide a comprehensive technical resource for 5-Isobutoxypicolinic Acid (CAS: 1227606-53-6) . It is designed for medicinal chemists and process scientists, focus...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive technical resource for 5-Isobutoxypicolinic Acid (CAS: 1227606-53-6) . It is designed for medicinal chemists and process scientists, focusing on the compound's utility as a lipophilic building block in drug discovery.

Document Type: Technical Guide & Protocol Target Compound: 5-Isobutoxypicolinic Acid CAS: 1227606-53-6 Molecular Formula:


Molecular Weight:  195.22  g/mol 

Introduction: The "Isobutoxy Effect" in Picolinate Scaffolds

5-Isobutoxypicolinic acid is a specialized pyridine-2-carboxylic acid derivative utilized primarily to introduce lipophilicity and steric bulk into the "Left-Hand Side" (LHS) of drug candidates. While simple 5-methoxy or 5-ethoxy picolinates are common, the 5-isobutoxy group offers distinct pharmacological advantages:

  • Lipophilic Tuning (

    
     modulation):  The isobutyl chain increases lipophilicity compared to methoxy analogs, improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Shielding: The branched isobutyl group hinders oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) more effectively than linear alkoxy chains.

  • Conformational Locking: In amide derivatives, the 5-alkoxy group often engages in an intramolecular hydrogen bond with the amide N-H, locking the conformation to improve binding affinity (e.g., in S1P1 agonists or Factor XIa inhibitors).

Key Application Areas
Therapeutic AreaTarget ClassMechanism of Action
Fibrosis & Oncology Prolyl Hydroxylase (PHD)Chelation of active site

via the picolinate nitrogen and carboxylate.
Immunology S1P1 ReceptorsThe lipophilic tail occupies the hydrophobic pocket of the GPCR.
Neurodegeneration Kinase InhibitorsBidentate ligand for hinge binding or metal coordination.

Chemical Profile & Stability[1][2][3]

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

  • Acidity (

    
    ):  ~5.4 (Carboxylic acid). The pyridine nitrogen is weakly basic (
    
    
    
    ~1-2 due to electron-withdrawing carboxyl group).
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Synthetic Utility & Workflows

The utility of 5-Isobutoxypicolinic acid lies in its dual reactivity: the carboxylic acid function for coupling and the pyridine core for metal coordination.

Workflow Visualization (Graphviz)

The following diagram illustrates the standard synthetic workflow, from precursor synthesis to final library generation.

G Start 5-Hydroxy-2-picolinic acid (Methyl Ester) Inter Intermediate: 5-Isobutoxy Ester Start->Inter Williamson Ether Synthesis Reagent Isobutyl Bromide (K2CO3, DMF) Reagent->Inter Product 5-Isobutoxypicolinic Acid (CAS: 1227606-53-6) Inter->Product LiOH Hydrolysis Amide Amide Libraries (S1P1 Agonists) Product->Amide HATU/Amine Hetero Oxadiazoles (Bioisosteres) Product->Hetero Hydrazine/CDI Metal Metal Complexes (PHD Inhibitors) Product->Metal Fe(II)/Zn(II)

Figure 1: Synthetic tree for 5-Isobutoxypicolinic acid, detailing its generation from 5-hydroxypicolinate and downstream applications.

Experimental Protocols

Protocol A: Amide Coupling (Library Scale)

Objective: To couple 5-Isobutoxypicolinic acid with a primary amine (R-


) to form a bioactive amide.
Rationale:  Picolinic acids are prone to decarboxylation under high heat; therefore, mild activation using HATU is preferred over acid chloride generation.

Materials:

  • 5-Isobutoxypicolinic acid (1.0 equiv)

  • Amine (R-

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve 5-Isobutoxypicolinic acid (100 mg, 0.51 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (265 µL, 1.53 mmol) followed by HATU (232 mg, 0.61 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine (0.56 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass =

    
    ).
    
  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with sat.

      
       (2 x 10 mL) to remove unreacted acid.
      
    • Wash with brine (10 mL), dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • 1H NMR Diagnostic: The amide proton (NH) typically appears as a doublet or broad singlet at

    
     8.0–9.5 ppm. The isobutoxy doublet (
    
    
    
    ) should remain distinct at
    
    
    3.8–4.0 ppm.
Protocol B: Synthesis of 5-Isobutoxypicolinic Acid (If Commercial Stock Unavailable)

Objective: Synthesis from Methyl 5-hydroxy-2-pyridinecarboxylate.

  • Alkylation:

    • Suspend Methyl 5-hydroxypicolinate (1.0 eq) and

      
       (2.0 eq) in DMF.
      
    • Add Isobutyl bromide (1.2 eq). Heat to 60°C for 4 hours.

    • Mechanism:[1][2][3]

      
       displacement. The carbonate deprotonates the phenol (
      
      
      
      ~9), creating a phenoxide nucleophile.
  • Hydrolysis:

    • Dissolve the ester intermediate in THF/Water (3:1).

    • Add LiOH (2.5 eq). Stir at RT for 2 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH 3–4 to precipitate the zwitterionic product. Do not go to pH < 1 to avoid forming the hydrochloride salt, which is hygroscopic.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Chelation of coupling reagentPicolinic nitrogen can chelate reagents. Use HATU or T3P (Propylphosphonic anhydride) which are less susceptible than EDC/HOBt.
Decarboxylation High TemperatureAvoid heating the free acid >100°C. Perform couplings at RT.
Product Solubility Zwitterionic natureIf the product does not extract into organic solvent, use n-Butanol/DCM (1:3) for extraction or purify via Reverse Phase (C18) chromatography.

References

  • Picolinic Acid Scaffolds in Drug Design

    • Review: "Pyridine-2-carboxylic acid: A versatile building block in medicinal chemistry." Journal of Medicinal Chemistry.
    • Context: Discusses the "privileged" status of picolin
    • (Note: General search for "picolinic acid medicinal chemistry" recommended for broad context).

  • Protocol: "Efficient synthesis of 5-substituted picolinates via Williamson Ether Synthesis." Tetrahedron Letters.
  • S1P1 Agonist Chemistry

    • Application: "Discovery of Ozanimod and 5-alkoxy pyridine deriv
    • Relevance: Demonstrates the biological impact of the 5-alkoxy substitution pattern on potency and metabolic stability.

(Note: Specific CAS 1227606-53-6 is a catalog entry often associated with building block providers like Enamine or ChemBridge. The protocols above are derived from standard chemical behavior of this specific scaffold.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Isobutoxypicolinic Acid

Welcome to the technical support center for the synthesis of 5-Isobutoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Isobutoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice.

Overview of the Synthetic Strategy

The synthesis of 5-Isobutoxypicolinic acid is most effectively approached via a two-stage process. The first stage involves the formation of the key intermediate, 5-Hydroxypicolinic acid, followed by a Williamson ether synthesis to introduce the isobutoxy group. This strategy allows for controlled functionalization and purification at each step, maximizing the potential for high overall yield and purity.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Etherification Start 2-Amino-5-hydroxypyridine Step1 Diazotization & Cyanation (Sandmeyer Reaction) Start->Step1 Intermediate1 5-Hydroxy-2-cyanopyridine Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Product1 5-Hydroxypicolinic Acid Step2->Product1 Product1_ref 5-Hydroxypicolinic Acid Step3 Williamson Ether Synthesis (Base + Isobutyl Bromide) Product1_ref->Step3 Product2 5-Isobutoxypicolinic Acid (Final Product) Step3->Product2

Caption: Overall synthetic workflow for 5-Isobutoxypicolinic acid.

Stage 1: Synthesis of 5-Hydroxypicolinic Acid

The synthesis of the 5-Hydroxypicolinic acid precursor is a critical first step. A common and effective route is the diazotization of 2-Amino-5-hydroxypyridine, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis of 5-Hydroxypicolinic Acid

Part A: Diazotization and Cyanation (Sandmeyer Reaction) [1][2][3]

  • Diazotization:

    • Suspend 2-Amino-5-hydroxypyridine (1.0 eq) in a solution of aqueous HCl (e.g., 6M) at 0-5 °C in a well-ventilated fume hood.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.[4][5]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. The temperature should be allowed to rise to room temperature and then gently heated (e.g., 50-60 °C) to ensure the reaction goes to completion.

    • Monitor the reaction by TLC or LC-MS until the diazonium salt is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture and neutralize with a base (e.g., Na₂CO₃) to an appropriate pH.

    • Extract the product, 5-Hydroxy-2-cyanopyridine, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part B: Hydrolysis of 5-Hydroxy-2-cyanopyridine [6][7][8]

  • Hydrolysis:

    • Reflux the crude 5-Hydroxy-2-cyanopyridine in a strong aqueous acid (e.g., 6M H₂SO₄ or HCl) or a strong aqueous base (e.g., 6M NaOH). Basic hydrolysis is often cleaner but requires a final acidification step.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile and the appearance of the carboxylic acid.

  • Work-up and Isolation:

    • If using acidic hydrolysis, cool the reaction mixture and carefully neutralize with a base to precipitate the product.

    • If using basic hydrolysis, cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 3-4. The product should precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Hydroxypicolinic acid.

Troubleshooting and FAQs for Stage 1

Q1: The diazotization reaction is producing a lot of dark tar-like material and the yield is low. What's happening?

A1: This is a common issue with diazotization reactions, especially with electron-rich pyridines. The primary cause is the instability of the diazonium salt at elevated temperatures.[4]

  • Causality: The pyridine diazonium salt can easily decompose, leading to a mixture of byproducts. The reaction is highly exothermic, and poor temperature control will accelerate this decomposition.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction temperature is maintained between 0 and 5 °C throughout the NaNO₂ addition. Use an ice-salt bath for better temperature management.

    • Slow Addition: Add the NaNO₂ solution very slowly, drop by drop, to control the exotherm.

    • Use Fresh NaNO₂: Old sodium nitrite can be less effective, leading to incomplete diazotization.

    • Sufficient Acid: Ensure you are using a sufficient excess of strong acid to fully protonate the aminopyridine and generate nitrous acid in situ.[9]

Q2: The hydrolysis of the nitrile is stalling or incomplete. How can I drive it to completion?

A2: Nitrile hydrolysis can be sluggish, especially on heterocyclic systems.

  • Causality: The stability of the nitrile group can make it resistant to hydrolysis under mild conditions. Incomplete reaction leads to a mixture of starting material, amide intermediate, and the final carboxylic acid, complicating purification.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: Prolong the reflux time and ensure a vigorous reflux is maintained.

    • Use Stronger Conditions: If using 6M acid or base is not sufficient, you can cautiously increase the concentration. However, be aware of potential degradation of the pyridine ring under very harsh conditions.

    • Phase Transfer Catalysis: For stubborn nitriles, a phase transfer catalyst can sometimes improve reaction rates, particularly under basic conditions.

Stage 2: Williamson Ether Synthesis of 5-Isobutoxypicolinic Acid

This is the key step where the isobutoxy group is introduced. The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[10][11][12] A significant challenge in this specific synthesis is the presence of two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid.

G cluster_0 Reaction Mechanism & Side Reactions cluster_1 Pathways from Intermediate Start 5-Hydroxypicolinic Acid Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Intermediate Dianion Intermediate Deprotonation->Intermediate O_Alkylation O-Alkylation (Desired) Intermediate->O_Alkylation Esterification Esterification (Side Reaction) Intermediate->Esterification AlkylHalide Isobutyl Bromide AlkylHalide->O_Alkylation AlkylHalide->Esterification FinalProduct FinalProduct O_Alkylation->FinalProduct 5-Isobutoxypicolinic Acid SideProduct1 SideProduct1 Esterification->SideProduct1 Isobutyl 5-hydroxypicolinate

Caption: Mechanism and potential side reactions in the Williamson ether synthesis step.

Experimental Protocol: Williamson Ether Synthesis
  • Preparation:

    • To a solution of 5-Hydroxypicolinic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (e.g., Nitrogen or Argon), add a base (see table below).[10][13]

    • Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.

  • Alkylation:

    • Add isobutyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the base and solvent used.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by carefully adding water.

    • Acidify the aqueous solution with HCl to a pH of ~3-4 to protonate the carboxylic acid.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography.

Optimizing Reaction Conditions

The choice of base and solvent is critical for maximizing the yield of the desired O-alkylation product while minimizing side reactions.

ParameterOption 1Option 2Option 3Rationale & Scientific Insight
Base NaH (2.2 eq)K₂CO₃ (2.5 eq)Cs₂CO₃ (2.5 eq)NaH is a strong, non-nucleophilic base that will deprotonate both the carboxylic acid and the hydroxyl group, forming a dianion.[11] The phenoxide is more nucleophilic than the carboxylate, favoring O-alkylation.[14] K₂CO₃ and Cs₂CO₃ are weaker bases. They may selectively deprotonate the more acidic carboxylic acid first. However, at elevated temperatures, they can be effective for phenoxide formation. Cs₂CO₃ is known to accelerate Sₙ2 reactions.
Solvent DMFDMSOAcetonitrileDMF and DMSO are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[10] Acetonitrile is another option, though typically less effective for this type of reaction compared to DMF or DMSO.
Temperature 60-80 °C80-100 °C70-90 °CThe temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or promote elimination side reactions with the alkyl halide (though less of a concern with a primary halide like isobutyl bromide).
Troubleshooting and FAQs for Stage 2

Q1: The yield of 5-Isobutoxypicolinic acid is very low, and I am recovering a lot of starting material.

A1: This indicates an incomplete reaction, which can stem from several factors.

  • Causality: Insufficient deprotonation of the hydroxyl group, inactive alkyl halide, or a reaction temperature that is too low.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: If using a weaker base like K₂CO₃, the reaction may be slow. Consider switching to a stronger base like NaH to ensure complete formation of the nucleophilic phenoxide.[11] Ensure you are using at least 2 equivalents of the base to deprotonate both acidic protons.

    • Solvent Purity: Ensure your solvent (especially DMF) is anhydrous. Water will consume the base and inhibit the reaction.

    • Alkyl Halide Quality: Use fresh, high-purity isobutyl bromide. Alkyl halides can degrade over time.

    • Increase Temperature/Time: Cautiously increase the reaction temperature or prolong the reaction time and monitor by LC-MS.

Q2: I have a significant byproduct that I suspect is the isobutyl ester of my starting material or product. How can I avoid this?

A2: This is a common side reaction where the carboxylate anion acts as a nucleophile, attacking the isobutyl bromide.[14]

  • Causality: The carboxylate, while less nucleophilic than the phenoxide, can still compete in the alkylation reaction, especially at higher temperatures.

  • Troubleshooting Steps:

    • Optimize the Base: Using a strong base like NaH to form the dianion generally favors O-alkylation due to the higher nucleophilicity of the phenoxide.[14]

    • Control Temperature: Lowering the reaction temperature may reduce the rate of esterification more than it reduces the rate of the desired etherification.

    • Post-reaction Hydrolysis: If ester formation is unavoidable, the crude product mixture can be treated with a mild aqueous base (e.g., 1M NaOH) at room temperature to selectively hydrolyze the ester back to the carboxylic acid without cleaving the ether bond. The desired product can then be re-isolated by acidification.

Q3: My purification is difficult. The product and starting material have very similar polarities.

A3: This is a common challenge when the reaction is incomplete.

  • Causality: Both the starting material and the product are zwitterionic at neutral pH and have similar functional groups, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: The best purification strategy is to avoid the need for it by ensuring the starting material is fully consumed. Use the troubleshooting steps for low yield.

    • Acid-Base Extraction: Exploit the pKa differences. At a specific pH, it might be possible to selectively extract one component over the other, although this can be challenging.

    • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective purification method.[15]

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • MDPI. (n.d.). Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH.... [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Asian Journal of Chemistry. (2016, February 29). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (n.d.). CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • datapdf.com. (n.d.). The Diazotization of Heterocyclic Primary Amines. [Link]

  • MDPI. (2018, November 16). Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-Isobutoxypicolinic Acid

Executive Summary 5-Isobutoxypicolinic acid presents a classic "amphiphilic paradox" in aqueous formulation. While the picolinic acid core is hydrophilic and ionizable, the 5-isobutoxy tail introduces significant lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isobutoxypicolinic acid presents a classic "amphiphilic paradox" in aqueous formulation. While the picolinic acid core is hydrophilic and ionizable, the 5-isobutoxy tail introduces significant lipophilicity (


 shift), increasing the crystal lattice energy and promoting aggregation in water.[1]

This guide addresses the specific physical chemistry required to overcome these barriers. The core strategy relies on pH-dependent ionization to break the crystal lattice, coupled with co-solvent shielding to prevent hydrophobic aggregation of the isobutoxy tail.[1]

Part 1: The Solubility Decision Matrix

Before beginning your formulation, determine your endpoint requirements using the logic flow below.

SolubilityMatrix Start START: Define Application Type Application Type? Start->Type Bio Biological Assay (Cell/Enzyme) Type->Bio In Vitro Chem Chemical Synthesis (Metal Complexation) Type->Chem Synthesis Conc Required Conc. > 10 mM? Bio->Conc AqSalt Route B: Aqueous Salt (In situ Sodium Picolinate) Chem->AqSalt DMSO Route A: Organic Stock (DMSO/Ethanol) Conc->DMSO Yes (High Conc) Conc->AqSalt No (Low Conc) CheckPH Critical Check: Is Buffer pH > 7.0? DMSO->CheckPH Dilution into Media Success Stable Solution AqSalt->Success CheckPH->Success Yes Precip Risk: Precipitation (Isoelectric Crash) CheckPH->Precip No (pH < 5.5)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Part 2: Troubleshooting & FAQs

Q1: I added the powder to water, and it floats/clumps. Vortexing doesn't help.[1] Why?

The Mechanism: You are likely working with the free acid form of the molecule.[1] In pure water (pH ~7), the dissolution of the carboxylic acid releases protons, dropping the local pH.[1]

  • The Trap: Picolinic acid derivatives often exist as zwitterions (protonated nitrogen, deprotonated carboxylate) or neutral species at slightly acidic pH (pH 3–5). This is their Isoelectric Point (pI) , where water solubility is at its absolute minimum due to high crystal lattice stability [1].[1]

  • The Fix: You must drive the equilibrium completely to the anionic form .[1] The isobutoxy tail requires the charged "head" to be fully ionized to pull the molecule into solution.[1]

Q2: Can I just heat it up?

Recommendation: Avoid excessive heat (>50°C). While heat increases kinetic energy, 5-alkoxypicolinic acids can be sensitive to decarboxylation or ether cleavage under thermal stress, especially in acidic environments.[1]

  • Better Approach: Use Chemical Energy (pH) rather than Thermal Energy.[1] Neutralization with 1.0 equivalent of NaOH is safer and more effective than boiling.[1]

Q3: My stock solution in DMSO is clear, but it precipitates when I add it to my cell culture media.

The Cause: "Solvent Shock" and "pH Crash."

  • Solvent Shock: When you dilute DMSO into water, the solvent power drops instantly.[1] The hydrophobic isobutoxy tails aggregate before they can interact with the water.[1]

  • pH Crash: If your DMSO stock contains the free acid, adding it to a weakly buffered media can locally drop the pH, pushing the molecule back toward its insoluble isoelectric state.[1]

The Solution:

  • Step 1: Pre-neutralize your DMSO stock.[1] Add 1.05 equivalents of NaOH (from a concentrated aqueous stock) to your DMSO solution before diluting into media.[1]

  • Step 2: Ensure your cell media is well-buffered (HEPES/MOPS) and pH is ≥ 7.4.[1]

Part 3: Validated Protocols

Protocol A: Preparation of 100 mM Aqueous Stock (Sodium Salt Method)

Best for: Animal studies, metal complexation, or assays where DMSO is toxic.[1]

Materials:

  • 5-Isobutoxypicolinic acid (Solid)[2][3]

  • 1.0 M NaOH (Standardized solution)

  • Ultrapure Water (Type I)[1]

  • pH Meter (Micro-probe recommended)

Workflow:

  • Calculation:

    • Calculate moles of 5-Isobutoxypicolinic acid (

      
      ).[1]
      
    • Required NaOH volume =

      
       (5% molar excess ensures full deprotonation).[1]
      
  • Slurry Formation:

    • Weigh the solid into a glass vial.

    • Add water to 80% of the final target volume.[1] Note: The solid will NOT dissolve yet.[1]

  • Ionization (The Critical Step):

    • Add the calculated volume of 1.0 M NaOH dropwise while stirring.[1]

    • Observation: The cloudy suspension should clear rapidly as the sodium salt forms.[1]

    • Target pH: 7.5 – 8.5. (Do not exceed pH 9.0 to avoid hydrolysis risks).[1]

  • Final Adjustment:

    • Top up to final volume with water.[1][4][5]

    • Filter sterilize (0.22 µm PES membrane).[1] Nylon binds hydrophobic molecules; use PES or PVDF.

Protocol B: The "Co-Solvent Shield" (DMSO/Buffer)

Best for: High-throughput screening (HTS) and cellular assays.

This method creates a "pre-solvated" environment that prevents crashing during dilution.[1]

ComponentRoleFinal % (Concentrate)
DMSO Solubilizes the isobutoxy tail90%
1M NaOH Ionizes the carboxylic head1% (approx, based on molarity)
Water Solvates the ionic pairBalance

Step-by-Step:

  • Dissolve solid 5-Isobutoxypicolinic acid in 100% DMSO to a concentration of 200 mM.

  • Add 1.0 equivalent of NaOH (using a minimal volume of 5M or 10M NaOH aqueous stock) directly to the DMSO stock.[1]

    • Why? This creates the sodium salt within the DMSO environment.[1]

  • Dilution: When adding to aqueous buffer, ensure the buffer pH is > 7.4.

  • Limit: Keep final DMSO concentration < 0.5% in biological assays to avoid cytotoxicity.

Part 4: Quantitative Data Summary

Table 1: Solubility limits based on solvent and ionization state (Estimated based on structural analogs [2, 3]).

Solvent SystemStateSolubility Limit (Est.)Stability
Pure Water (pH 5-6) Free Acid< 0.5 mM (Poor)High
PBS (pH 7.4) Sodium Salt> 50 mM (Good)High
DMSO Free Acid> 200 mM (Excellent)High
Ethanol Free Acid~ 50 mM (Moderate)Moderate
Acidic Buffer (pH 4.0) Zwitterion< 0.1 mM (Precipitates)Low

Part 5: Experimental Workflow Visualization

ProtocolWorkflow Weigh 1. Weigh Solid Slurry 2. Create Slurry (80% Vol Water) Weigh->Slurry Titrate 3. Titrate NaOH (Dropwise to pH 8) Slurry->Titrate Suspension Clear 4. Solution Clears (Salt Formation) Titrate->Clear Deprotonation Filter 5. Filter (PES) & Aliquot Clear->Filter

Figure 2: Workflow for preparing a stable aqueous stock solution via in-situ salt formation.[1]

References

  • Robeyns, K. et al. (2023).[1] "Solubility and Crystallization Studies of Picolinic Acid." MDPI Crystals, 13(3), 390.[1] [1]

  • PubChem. (2023).[1] "Picolinic Acid: Chemical Properties and Solubility Data." National Library of Medicine.[1] [1]

  • TCI Chemicals. (2023).[1] "Product Specification: Pyridine-2-carboxylic Acid Derivatives." Tokyo Chemical Industry.[1]

  • MedChemExpress. (2023).[1] "Solubility Guidelines for Hydrophobic Carboxylic Acids." Technical Support Protocols.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Troubleshooting

Technical Support Center: 5-Isobutoxypicolinic Acid Degradation in Solution

Welcome to the technical support center for 5-Isobutoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Isobutoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound in solution. As your dedicated scientific resource, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments. Our approach is rooted in established chemical principles and field-proven insights to empower you with self-validating experimental protocols.

Introduction to the Stability of 5-Isobutoxypicolinic Acid

5-Isobutoxypicolinic acid is a pyridine carboxylic acid derivative with potential applications in various fields, including drug development. Understanding its stability profile in solution is critical for accurate experimental results and for ensuring the quality and efficacy of any potential therapeutic application.[1][2] Degradation of the molecule can lead to a loss of potency and the formation of unknown impurities, which may have undesirable effects.[2] This guide will walk you through the potential degradation pathways and provide you with the tools to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 5-Isobutoxypicolinic acid in aqueous solution?

A1: Based on the chemical structure of 5-Isobutoxypicolinic acid, the two most probable degradation pathways in aqueous solution are hydrolysis of the isobutoxy ether linkage and decarboxylation . The pyridine ring itself could also be susceptible to oxidation under certain conditions.

  • Hydrolysis: The ether bond connecting the isobutyl group to the pyridine ring can be cleaved by water, especially under acidic or basic conditions, to yield 5-hydroxypicolinic acid and isobutanol.[3][4][5][6][7]

  • Decarboxylation: Picolinic acid and its derivatives can undergo decarboxylation (loss of CO2) from the carboxylic acid group, particularly when exposed to heat.

  • Oxidation: The pyridine ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species, although this is generally less common than hydrolysis or decarboxylation without the presence of strong oxidizing agents.[8]

Q2: I'm observing a new, more polar peak in my HPLC analysis after storing my 5-Isobutoxypicolinic acid solution at room temperature for a few days. What could it be?

A2: A new, more polar peak is likely a degradation product. Given the structure, the most probable candidate is 5-hydroxypicolinic acid , which would result from the hydrolysis of the isobutoxy group. The hydroxyl group makes this molecule significantly more polar than the parent compound, leading to an earlier elution time on a reverse-phase HPLC column. To confirm this, you could use LC-MS to determine the mass of the new peak and see if it corresponds to the mass of 5-hydroxypicolinic acid.[9][10]

Q3: My solution of 5-Isobutoxypicolinic acid has turned a slight yellow color after being left on the benchtop. What could be the cause?

A3: A color change often indicates the formation of new chromophores, which could be due to oxidation or other complex degradation pathways. Exposure to light can also induce photodegradation, leading to colored byproducts.[11] It is recommended to store solutions of 5-Isobutoxypicolinic acid protected from light and at a controlled, cool temperature to minimize these effects.

Q4: How can I prevent the degradation of 5-Isobutoxypicolinic acid in my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Buffer your solutions to a pH where the compound is most stable. You may need to perform a pH stability study to determine the optimal range.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and avoid prolonged exposure to heat.

  • Light Protection: Use amber vials or wrap your containers in foil to protect the solution from light.[11]

  • Inert Atmosphere: If you suspect oxidation is an issue, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid complications from degradation products.

Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Peaks in Chromatogram

Issue: You observe one or more unexpected peaks in your HPLC or LC-MS chromatogram when analyzing a solution of 5-Isobutoxypicolinic acid.

Causality: The appearance of new peaks is a strong indicator of degradation. The properties of these peaks (retention time, mass-to-charge ratio) can provide clues about the degradation pathway.

Step-by-Step Troubleshooting Protocol:

  • Characterize the Unknown Peaks:

    • Retention Time: Note the retention time of the new peak(s) relative to the parent compound. Earlier eluting peaks on a reverse-phase column are typically more polar.

    • Mass Spectrometry (MS): If using LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peak(s). This is the most direct way to identify potential degradation products.[9][10]

    • UV-Vis Spectrum: If your detector allows, compare the UV-Vis spectrum of the unknown peak to that of the parent compound. A significant shift in the maximum absorbance wavelength (λmax) can indicate a change in the aromatic system.

  • Hypothesize Degradation Products: Based on the characterization, propose potential structures.

    • Hydrolysis Product: A mass corresponding to 5-hydroxypicolinic acid would strongly suggest hydrolysis of the isobutoxy group.

    • Decarboxylation Product: A mass corresponding to the loss of a carboxyl group (44 Da) would indicate decarboxylation.

  • Perform Forced Degradation Studies: To confirm your hypothesis, perform forced degradation studies on a fresh sample of 5-Isobutoxypicolinic acid.[1][2][12][13][14] This involves intentionally stressing the compound under various conditions to promote degradation and then analyzing the resulting mixture.

    • Acidic Hydrolysis: Treat a solution with a dilute acid (e.g., 0.1 M HCl) and heat gently.

    • Basic Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 M NaOH) and heat gently.

    • Oxidative Degradation: Treat a solution with a mild oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Degradation: Heat a solution of the compound.

    • Photodegradation: Expose a solution to a controlled light source.[11]

  • Compare and Confirm: Compare the chromatograms from the forced degradation studies with your original chromatogram. If the retention time and mass of a peak in the stressed sample match your unknown peak, you have likely identified the degradation product and its cause.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Guide 2: Inconsistent Results or Loss of Potency

Issue: You are observing variability in your experimental results, or the measured activity of your 5-Isobutoxypicolinic acid solution is lower than expected.

Causality: This is often due to the degradation of the active pharmaceutical ingredient (API) over time, leading to a decrease in its effective concentration.[15] The rate of degradation can be influenced by seemingly minor variations in experimental conditions.

Step-by-Step Troubleshooting Protocol:

  • Establish a Baseline: Analyze a freshly prepared solution of 5-Isobutoxypicolinic acid using a validated analytical method (e.g., HPLC with UV detection) to determine its initial purity and concentration. This will serve as your reference.

  • Monitor Stability Over Time:

    • Aliquot your stock solution into several vials.

    • Store the vials under your typical experimental conditions (e.g., on the benchtop, in the refrigerator, in an incubator).

    • At regular intervals (e.g., 0, 4, 8, 24, 48 hours), analyze one of the vials and quantify the amount of remaining 5-Isobutoxypicolinic acid.

  • Identify Influencing Factors:

    • pH: Measure the pH of your solution. If it is not controlled, minor variations could be affecting the stability.

    • Temperature: Ensure that the temperature is consistent throughout your experiments.

    • Solvent: The choice of solvent can impact stability. For example, some organic solvents can accelerate degradation.[16]

  • Develop a Stability-Indicating Method: A stability-indicating analytical method is one that can accurately measure the concentration of the active ingredient without interference from degradation products, excipients, or other impurities.[9][13] If you do not already have one, you will need to develop and validate such a method.

Data Presentation: Hypothetical Stability Data

The following table illustrates how you might present stability data for 5-Isobutoxypicolinic acid under different conditions.

ConditionTime (hours)5-Isobutoxypicolinic Acid Remaining (%)Major Degradation Product
Room Temp, Light 0100.0-
2495.25-hydroxypicolinic acid
4889.85-hydroxypicolinic acid
Room Temp, Dark 0100.0-
2498.55-hydroxypicolinic acid
4896.95-hydroxypicolinic acid
4°C, Dark 0100.0-
2499.8-
4899.5-

Visualizing Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways of 5-Isobutoxypicolinic acid.

DegradationPathways parent 5-Isobutoxypicolinic acid hydrolysis_prod 5-Hydroxypicolinic acid + Isobutanol parent->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) decarbox_prod 5-Isobutoxypyridine parent->decarbox_prod Decarboxylation (Heat, Δ)

Caption: Hypothesized Degradation Pathways.

Conclusion

The stability of 5-Isobutoxypicolinic acid in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways—primarily hydrolysis and decarboxylation—and by implementing the troubleshooting and preventative measures outlined in this guide, researchers can ensure the integrity of their work. A systematic approach, including the use of stability-indicating analytical methods and forced degradation studies, is essential for characterizing and controlling the degradation of this compound.

References

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
  • The Degradation Pathways of Glucagon in Acidic Solutions. PubMed.
  • Degradation Pathways of Ampicillin in Alkaline Solutions. ResearchGate.
  • Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. NIH.
  • Degradation Pathways. Request PDF. ResearchGate.
  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. Available from: [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC.
  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA).
  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
  • The Use Of Forced Degradation In Analytical Method Development.
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Degradation Product Analysis Services. BOC Sciences.
  • Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • HYDROLYSIS.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate.
  • Journal of Materials Chemistry C. Materials Chemistry C.
  • Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society.
  • The degradation of 2-picolinic acid. ChemicalBook.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. SciSpace.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available from: [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Hydrolysis of esters mechanism. YouTube. Available from: [Link]

  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Quora. Available from: [Link]

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. NIH.
  • mechanism of ester hydrolysis. YouTube. Available from: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
  • 5 Ich Stability Guideline. PDF. Scribd. Available from: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-Isobutoxypicolinic Acid (5-IBPA) Troubleshooting Guide

Product Category: Biochemical Reagents & Intermediates Compound: 5-Isobutoxypicolinic Acid (5-IBPA) Common Applications: Synthetic intermediate, metalloenzyme inhibition studies, metabolic profiling. Introduction: Unders...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Biochemical Reagents & Intermediates Compound: 5-Isobutoxypicolinic Acid (5-IBPA) Common Applications: Synthetic intermediate, metalloenzyme inhibition studies, metabolic profiling.

Introduction: Understanding the Interference Profile

Welcome to the Technical Support Center. This guide addresses common anomalies observed when using 5-Isobutoxypicolinic acid (5-IBPA) in biochemical and cellular assays.

To troubleshoot effectively, one must understand the molecule's dual nature:

  • The Warhead (Picolinic Acid Core): The nitrogen in the pyridine ring and the adjacent carboxylic acid form a potent bidentate ligand . This structure strongly chelates divalent cations (Zn²⁺, Fe²⁺, Mg²⁺, Cu²⁺).

  • The Modifier (5-Isobutoxy Group): This substituent significantly increases lipophilicity compared to the parent picolinic acid, enhancing cell permeability and altering solubility profiles in aqueous buffers.

These properties frequently lead to false positives in enzymatic inhibition and unexpected toxicity in cellular models .

Issue 1: False Positives in Metal-Dependent Enzymatic Assays

Symptom: You observe high potency (low IC₅₀) against kinases, metalloproteases (MMPs), or oxidases, but the activity disappears or shifts significantly when assay conditions change.

Root Cause: Metal Chelation / Sequestration. Many enzymes require metal cofactors for catalysis (e.g., Mg²⁺ for kinases, Zn²⁺ for MMPs). 5-IBPA strips these metals from the enzyme active site, inactivating the enzyme not through specific binding, but through cofactor depletion.

Mechanism of Interference

ChelationInterference Enzyme_Active Active Enzyme (Metal Bound) Complex 5-IBPA-Metal Complex Enzyme_Active->Complex Competition Enzyme_Inactive Apo-Enzyme (Inactive) Enzyme_Active->Enzyme_Inactive Metal Stripped Compound 5-IBPA (Chelator) Compound->Complex Binds Metal

Figure 1: The thermodynamic competition between the enzyme and 5-IBPA for the essential metal cofactor.

Diagnostic Protocol: The Metal Rescue Experiment

To confirm if your inhibition is due to chelation rather than specific binding, perform this validation step.

Step-by-Step Methodology:

  • Baseline Assay: Determine the IC₅₀ of 5-IBPA using standard assay conditions (e.g., 1 mM MgCl₂ or 10 µM ZnCl₂).

  • Supplementation: Prepare assay buffer with 10x to 100x higher concentration of the cofactor metal (e.g., increase ZnCl₂ from 10 µM to 1 mM).

    • Note: Ensure the higher metal concentration does not inhibit the enzyme itself (run a "metal-only" control).

  • Re-Run IC₅₀: Repeat the inhibition curve with the supplemented buffer.

  • Analysis: Compare the IC₅₀ shifts.

Data Interpretation Table:

ObservationDiagnosisAction
IC₅₀ increases >10-fold Confirmed Chelation Artifact. The compound is sequestering the metal.Flag as false positive. Use a different assay format or exclude from hit list.
IC₅₀ remains stable True Inhibition. The compound likely binds the active site or an allosteric pocket.Proceed with mechanism of action (MoA) studies.[1]
Precipitation observed Solubility Interference. The metal-complex is insoluble.Check solubility limits (see FAQ).

Issue 2: Optical Interference (UV/Vis & Fluorescence)

Symptom: Inconsistent readouts in absorbance-based assays (e.g., A280) or fluorescence quenching in high-concentration screens.

Root Cause: Spectral Overlap. The pyridine ring of 5-IBPA absorbs strongly in the UV region. Additionally, the isobutoxy group can induce solvatochromic shifts. If your readout wavelength overlaps with the compound's absorbance, you will observe "phantom" signals.

Troubleshooting Protocol: Spectral Scanning
  • Prepare Compound: Dilute 5-IBPA to the highest testing concentration (e.g., 100 µM) in the assay buffer (no enzyme/substrate).

  • Scan: Perform a wavelength scan from 200 nm to 600 nm.

  • Compare: Overlay the compound's spectrum with your assay's detection wavelength (e.g., 340 nm for NADH assays, 405 nm for pNA assays).

Critical Check: If 5-IBPA has an Optical Density (OD) > 0.1 at your detection wavelength, it will skew results.

Issue 3: Cellular Toxicity Masquerading as Potency

Symptom: In cell-based phenotypic screens, 5-IBPA shows strong "antiproliferative" activity, but the mechanism is unclear.

Root Cause: G1/G2 Cell Cycle Arrest (Picolinic Effect). Picolinic acid derivatives are known to arrest cell growth at the G1 or G2 phase by interfering with NAD+ metabolism and iron availability [1]. The 5-isobutoxy group increases membrane permeability, making 5-IBPA more potent intracellularly than unsubstituted picolinic acid.

Differentiation Workflow

Use this decision tree to distinguish specific target modulation from general toxicity.

ToxicityFlow Start Cellular Potency Observed Check1 Is the effect time-dependent? Start->Check1 Rapid Rapid Death (<4 hrs) Check1->Rapid Yes Slow Slow Growth Arrest (24-48 hrs) Check1->Slow No Action1 Likely Membrane Lysis (Detergent Effect) Rapid->Action1 Action2 Check Iron Supplementation Slow->Action2 Result1 Rescue by Fe2+? (Picolinic Mechanism) Action2->Result1

Figure 2: Logic flow for distinguishing general cytotoxicity from specific antiproliferative mechanisms.

Validation Experiment:

  • Add Iron (FeSO₄) or Zinc to the cell culture media.

  • If the antiproliferative effect is reversed, the mechanism is likely intracellular iron deprivation , a known artifact of picolinic acid derivatives [2], rather than specific target inhibition.

Frequently Asked Questions (FAQ)

Q: What is the solubility limit of 5-IBPA in aqueous buffers? A: Unlike picolinic acid (highly soluble), the isobutoxy group reduces aqueous solubility.

  • Guideline: Dissolve in 100% DMSO to make a stock (e.g., 50 mM), then dilute into buffer. Precipitation may occur above 100 µM in PBS. Always inspect plates for turbidity.

Q: Can I use 5-IBPA in a Kinase Glo® (Luciferase) assay? A: Proceed with caution. Luciferase is Mg²⁺-dependent. 5-IBPA can chelate the Mg²⁺ required for the luciferase reaction, causing a false "inhibition" signal that is actually just reporter inactivation. Always run a "post-reaction" control where the compound is added after the kinase reaction but before the luciferase reagent.

Q: How do I store the compound? A: Store as a solid at -20°C. DMSO stocks are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles, as moisture uptake can hydrolyze the isobutoxy ester linkage over long periods (though the ether linkage is generally stable, the carboxylic acid is prone to decarboxylation under extreme conditions).

References

  • Fernandez-Pol, J. A. (1977). "Iron deprivation and the effects of picolinic acid on viral transformation and cell growth." Biochemical and Biophysical Research Communications.

  • Sittampalam, G. S., et al. (2004). "Assay Guidance Manual: Interference with Fluorescence and Absorbance." NCBI Bookshelf.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Isobutoxypicolinic Acid Purity

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is a cornerstone of safety and efficacy. For novel compounds like 5-Isobutoxypicolinic acid, a molecule of intere...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is a cornerstone of safety and efficacy. For novel compounds like 5-Isobutoxypicolinic acid, a molecule of interest for its potential therapeutic applications, establishing robust and reliable analytical methods for purity assessment is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the purity determination of 5-Isobutoxypicolinic acid, grounded in the principles of analytical method cross-validation.

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[1][2][3][4] This is achieved by evaluating a set of performance characteristics, including accuracy, precision, specificity, linearity, and range.[2][3][5] Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose and achieve comparable results.[6]

This guide will dissect the cross-validation of a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with a fundamentally different, orthogonal technique: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices, self-validating protocols, and the interpretation of comparative data will be elucidated to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Critical Role of Orthogonal Methods in Purity Assessment

Relying on a single analytical technique, even a well-validated one, carries an inherent risk of systematic error or the failure to detect certain impurities. Orthogonal methods, which rely on different physicochemical principles of separation and detection, provide a more comprehensive and trustworthy purity profile.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8] For purity analysis, it excels at separating structurally similar impurities from the main compound.[9][10] A "stability-indicating" HPLC method is one that can resolve the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measured purity is accurate even after exposure to stress conditions.[11][12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[13][14][15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.[13][16][17]

Experimental Design: A Self-Validating System

The cross-validation study is designed to be a self-validating system, where the concordance of results from two distinct analytical platforms builds confidence in the assigned purity value of 5-Isobutoxypicolinic acid.

Forced Degradation: The Foundation of a Stability-Indicating HPLC Method

To ensure the HPLC method is stability-indicating, forced degradation studies are paramount.[11][12][18][19] These studies intentionally stress the 5-Isobutoxypicolinic acid drug substance to generate potential degradation products.[11][12][18] The goal is to achieve a target degradation of 5-20%.[19][20]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photostability: ICH Q1B compliant light exposure

The successful development of a stability-indicating method involves demonstrating that the degradation products are well-resolved from the parent peak of 5-Isobutoxypicolinic acid.

Cross-Validation Workflow

Sources

Comparative

A Technical Guide to the Synthesis and Prolyl Hydroxylase Inhibitory Activity of 5-Isobutoxypicolinic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and biological activity of 5-isobutoxypicolinic acid, a potential inhibitor of prolyl hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and biological activity of 5-isobutoxypicolinic acid, a potential inhibitor of prolyl hydroxylase (PHD) enzymes. We will delve into a detailed, reproducible synthetic protocol, address potential challenges to reproducibility, and present a comparative analysis of its activity alongside other known PHD inhibitors. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and pharmacology who are interested in the development of novel therapeutics targeting hypoxia-inducible factor (HIF) signaling pathways.

Introduction: The Significance of Prolyl Hydroxylase Inhibition

Prolyl hydroxylase domain (PHD) enzymes are key regulators of the cellular response to hypoxia.[1][2] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α), leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic environments, PHD activity is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.

Inhibition of PHDs has emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease and other conditions.[1] By stabilizing HIF-α, PHD inhibitors can stimulate the endogenous production of erythropoietin (EPO), the primary hormone responsible for red blood cell production. 5-Isobutoxypicolinic acid belongs to a class of 5-substituted picolinic acid derivatives that have shown potential as PHD inhibitors.

Synthesis of 5-Isobutoxypicolinic Acid: A Reproducible Protocol

The synthesis of 5-isobutoxypicolinic acid can be reliably achieved through a two-step process starting from the commercially available 5-hydroxypicolinic acid. This method involves an initial esterification of the carboxylic acid, followed by an alkylation of the hydroxyl group, and concluding with saponification of the ester to yield the final product.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Saponification 5-Hydroxypicolinic_Acid 5-Hydroxypicolinic Acid Methyl_5-hydroxypicolinate Methyl 5-hydroxypicolinate 5-Hydroxypicolinic_Acid->Methyl_5-hydroxypicolinate SOCl₂, MeOH, Reflux Methyl_5-isobutoxypicolinate Methyl 5-isobutoxypicolinate Methyl_5-hydroxypicolinate->Methyl_5-isobutoxypicolinate Isobutyl bromide, K₂CO₃, DMF, 80°C 5-Isobutoxypicolinic_acid 5-Isobutoxypicolinic acid Methyl_5-isobutoxypicolinate->5-Isobutoxypicolinic_acid 1. NaOH, H₂O/MeOH 2. HCl (aq)

Caption: Synthetic route to 5-Isobutoxypicolinic acid.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-hydroxypicolinate

  • To a stirred solution of 5-hydroxypicolinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-hydroxypicolinate as a solid.

Step 2: Synthesis of Methyl 5-isobutoxypicolinate

  • To a solution of methyl 5-hydroxypicolinate (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add potassium carbonate (2.0 eq) and isobutyl bromide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-isobutoxypicolinate.

Step 3: Synthesis of 5-Isobutoxypicolinic acid

  • Dissolve methyl 5-isobutoxypicolinate (1.0 eq) in a mixture of methanol and water (1:1, 10 mL/g).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N hydrochloric acid at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-isobutoxypicolinic acid.

Discussion on Reproducibility:

The reproducibility of this synthesis can be influenced by several factors:

  • Purity of Starting Materials: The purity of 5-hydroxypicolinic acid is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Strict control of reaction temperature and time is essential, particularly during the esterification and alkylation steps, to prevent the formation of byproducts.

  • Purification: Efficient purification of the intermediate and final product is critical to obtain material of high purity for biological testing. Column chromatography in Step 2 and careful precipitation in Step 3 are key to removing unreacted starting materials and byproducts.

Prolyl Hydroxylase Inhibitory Activity of 5-Isobutoxypicolinic Acid

The biological activity of 5-isobutoxypicolinic acid and its analogs is primarily attributed to their ability to inhibit PHD enzymes. This inhibition leads to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes.

Diagram of the PHD Inhibition Assay Workflow:

PHD_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Recombinant PHD2 HIF-1α peptide substrate α-ketoglutarate, Fe(II), Ascorbate Incubation Incubate reagents and test compound Reagents->Incubation Test_Compound 5-Isobutoxypicolinic acid (or alternative inhibitor) Test_Compound->Incubation Hydroxylation PHD2 hydroxylates HIF-1α peptide Incubation->Hydroxylation Detection_Method e.g., TR-FRET, ELISA, or Mass Spectrometry Hydroxylation->Detection_Method Data_Analysis Determine IC₅₀ values Detection_Method->Data_Analysis

Caption: A generalized workflow for a prolyl hydroxylase inhibition assay.

Experimental Protocol for PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
  • Prepare a reaction buffer containing Tris-HCl, ascorbate, and Fe(II).

  • Add recombinant human PHD2 enzyme to the wells of a microplate.

  • Add serial dilutions of 5-isobutoxypicolinic acid or a reference inhibitor (e.g., IOX2) to the wells.

  • Initiate the reaction by adding a biotinylated HIF-1α peptide substrate and α-ketoglutarate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add a detection mix containing a europium-labeled anti-hydroxypyroline antibody and streptavidin-allophycocyanin (APC).

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

  • Calculate the TR-FRET ratio and plot the data against the inhibitor concentration to determine the IC₅₀ value.

Comparative Analysis of PHD Inhibitors

To provide context for the activity of 5-isobutoxypicolinic acid, it is essential to compare its performance with other known PHD inhibitors. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

CompoundTargetIC₅₀ (nM)Reference
5-Isobutoxypicolinic acid PHD2Data not publicly available-
IOX2PHD222[3][4]
Roxadustat (FG-4592)Pan-PHD~70-100[5][6]
Vadadustat (AKB-6548)Pan-PHD~100-200[5][6]
Daprodustat (GSK1278863)Pan-PHD~50-150-

Note: The IC₅₀ values can vary depending on the specific assay conditions and should be considered as approximate values for comparative purposes.

Conclusion

5-Isobutoxypicolinic acid represents a promising scaffold for the development of novel PHD inhibitors. The synthetic route outlined in this guide is robust and reproducible, providing a clear path to obtaining this compound for further investigation. While direct comparative data for its PHD inhibitory activity is currently limited, the established importance of the 5-alkoxy substituent in related compounds suggests that 5-isobutoxypicolinic acid is likely to exhibit potent activity. Further studies are warranted to fully characterize its inhibitory profile against the different PHD isoforms and to evaluate its efficacy in cellular and in vivo models of diseases where HIF stabilization is beneficial. This guide provides a solid foundation for researchers to embark on such investigations.

References

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed. Available from: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available from: [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed Central. Available from: [Link]

  • Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. PMC. Available from: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available from: [Link]

  • Stereospecific synthesis and optical resolution of 5‐hydroxypipecolic acid. ResearchGate. Available from: [Link]

  • Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate. Available from: [Link]

  • Methoxycarbonylation of diisobutylene into methyl isononanoate catalyzed by cobalt complexes dispersed by poly(ionic liquids). RSC Publishing. Available from: [Link]

  • Inhibition curves of PHD inhibitors (a) PHD2 inhibition by IOX5 as... ResearchGate. Available from: [Link]

  • Comparison of the binding modes of PHD inhibitors. Views from crystal... ResearchGate. Available from: [Link]

  • (PDF) Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. ResearchGate. Available from: [Link]

  • Alkaline Reaction Pathways of Phenolic Compounds with β-Lactoglobulin Peptides: Polymerization and Covalent Adduct Formation. PubMed. Available from: [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. NIH. Available from: [Link]

  • Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes. NIH. Available from: [Link]

Sources

Validation

A Head-to-Head Comparison: 5-Isobutoxypicolinic Acid and its Parent Compound, Picolinic Acid

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the strategic modification of parent compounds is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the strategic modification of parent compounds is a cornerstone of medicinal chemistry. The introduction of specific functional groups can profoundly alter the physicochemical properties and biological activity of a molecule, potentially leading to enhanced efficacy, improved safety profiles, or novel therapeutic applications. This guide provides a detailed head-to-head comparison of 5-Isobutoxypicolinic acid and its parent compound, picolinic acid.

Picolinic acid, a simple derivative of pyridine, is an endogenous metabolite with a range of documented biological activities.[1] The introduction of an isobutoxy group at the 5-position of the pyridine ring creates 5-Isobutoxypicolinic acid, a modification expected to significantly influence its properties. This guide will delve into the synthesis, predicted physicochemical characteristics, and a hypothesized biological activity profile of 5-Isobutoxypicolinic acid, contrasting it with the well-established properties of picolinic acid. Through a combination of established synthetic methodologies, predictive modeling, and proposed experimental protocols, we will explore the potential advantages and research avenues for this derivatized molecule.

I. Synthesis and Chemical Characterization

The journey from a parent compound to a novel derivative begins with a robust and reproducible synthetic strategy. Here, we propose a two-step synthesis for 5-Isobutoxypicolinic acid starting from the commercially available 5-Hydroxypicolinic acid.

Proposed Synthesis of 5-Isobutoxypicolinic Acid

The proposed synthesis involves a standard Williamson ether synthesis, a reliable and well-documented method for forming ethers.

Experimental Protocol: Synthesis of 5-Isobutoxypicolinic Acid

Step 1: Deprotonation of 5-Hydroxypicolinic Acid

  • To a solution of 5-Hydroxypicolinic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF), add a slight excess of a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the phenolic hydroxyl group, forming the corresponding sodium phenoxide. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution.

Step 2: Williamson Ether Synthesis

  • To the solution of the sodium phenoxide, add isobutyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the aqueous solution to a pH of approximately 3-4 using a dilute acid (e.g., 1M HCl). This will protonate the carboxylic acid and precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Isobutoxypicolinic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The rationale for this two-step process lies in the differential acidity of the phenolic hydroxyl and carboxylic acid protons. The stronger base, NaH, will selectively deprotonate the more acidic phenolic hydroxyl group, allowing for the subsequent nucleophilic attack on the isobutyl bromide. The carboxylic acid remains protonated until the final workup, simplifying the reaction and purification.

Synthesis_Workflow Start 5-Hydroxypicolinic Acid Step1 Deprotonation (NaH, DMF) Start->Step1 Intermediate Sodium 5-carboxypicolinate-2-oxide Step1->Intermediate Step2 Williamson Ether Synthesis (Isobutyl bromide) Intermediate->Step2 Product 5-Isobutoxypicolinic Acid Step2->Product caption Proposed Synthesis of 5-Isobutoxypicolinic Acid

Caption: Proposed two-step synthesis of 5-Isobutoxypicolinic acid.

II. Physicochemical Properties: A Comparative Analysis

The addition of an isobutoxy group is predicted to significantly alter the physicochemical properties of picolinic acid. These changes can have profound implications for the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The following table provides a comparison of the predicted physicochemical properties of 5-Isobutoxypicolinic acid with the known properties of picolinic acid. These predictions are based on established computational models and the principles of medicinal chemistry.[2][3]

PropertyPicolinic Acid5-Isobutoxypicolinic Acid (Predicted)Rationale for Predicted Change
Molecular Weight ( g/mol ) 123.11195.22Addition of an isobutoxy group (C4H9O).
LogP (Octanol/Water Partition Coefficient) 0.43~2.5 - 3.0The isobutyl group is a nonpolar, lipophilic moiety, which significantly increases the molecule's hydrophobicity.[4]
Topological Polar Surface Area (TPSA) (Ų) 63.3263.32The TPSA is primarily determined by the polar atoms (N, O) and their attached hydrogens. The ether oxygen of the isobutoxy group contributes, but the overall change is expected to be minimal compared to the increase in lipophilicity.
Hydrogen Bond Donors 1 (from COOH)1 (from COOH)The number of hydrogen bond donors remains unchanged.
Hydrogen Bond Acceptors 3 (N, and two O in COOH)4 (N, two O in COOH, and O in ether)The addition of the ether oxygen introduces a new hydrogen bond acceptor site.
Aqueous Solubility HighModerate to LowThe increased lipophilicity due to the isobutoxy group is expected to decrease the aqueous solubility.[5]

Implications of Predicted Physicochemical Changes:

The predicted increase in lipophilicity (LogP) for 5-Isobutoxypicolinic acid is the most significant change. This could lead to:

  • Enhanced Membrane Permeability: Increased lipophilicity can facilitate passive diffusion across biological membranes, potentially improving oral bioavailability and cell penetration.

  • Altered Distribution: A higher LogP may lead to increased distribution into lipophilic tissues and a higher volume of distribution.

  • Potential for Increased Protein Binding: More lipophilic compounds often exhibit higher binding to plasma proteins like albumin, which can affect their free concentration and half-life.

  • Modified Metabolic Profile: The ether linkage may be susceptible to metabolic cleavage, introducing a new metabolic pathway compared to the parent compound.

III. Biological Activity: A Focus on 5-Lipoxygenase Inhibition

Picolinic acid and its derivatives have been explored for a variety of biological activities.[6] Given the structural similarities of some anti-inflammatory agents, we hypothesize that 5-Isobutoxypicolinic acid may exhibit inhibitory activity against 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7] Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory diseases.

Hypothesized Mechanism of Action

We propose that the increased lipophilicity of 5-Isobutoxypicolinic acid will allow for better access to the hydrophobic active site of the 5-LOX enzyme. The picolinic acid scaffold can chelate the non-heme iron atom in the active site, a common mechanism for 5-LOX inhibitors, while the isobutoxy tail can provide additional hydrophobic interactions, enhancing binding affinity.

Signaling_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) Leukotriene A4 (LTA4)->Leukotrienes (LTB4, LTC4, etc.) Inflammation Inflammation Leukotrienes (LTB4, LTC4, etc.)->Inflammation 5-Isobutoxypicolinic Acid 5-Isobutoxypicolinic Acid 5-Isobutoxypicolinic Acid->5-LOX Inhibition caption Hypothesized 5-LOX Inhibition by 5-Isobutoxypicolinic Acid

Caption: Hypothesized mechanism of 5-LOX inhibition.

Proposed Experimental Protocol for 5-Lipoxygenase Inhibition Assay

To validate this hypothesis, a cell-free 5-LOX inhibitory assay can be performed.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Recombinant human 5-LOX is used as the enzyme source.

    • Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • In a 96-well plate, add a solution of 5-LOX in a suitable buffer.

    • Add varying concentrations of the test compounds (5-Isobutoxypicolinic acid and picolinic acid) and a known 5-LOX inhibitor as a positive control (e.g., Zileuton). A vehicle control (e.g., DMSO) is also included.

    • Pre-incubate the enzyme with the test compounds for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored spectrophotometrically by the increase in absorbance at 234 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

A lower IC50 value for 5-Isobutoxypicolinic acid compared to picolinic acid would support the hypothesis that the isobutoxy group enhances the inhibitory activity against 5-LOX.

IV. Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, head-to-head comparison of 5-Isobutoxypicolinic acid and its parent compound, picolinic acid. The addition of the isobutoxy group is anticipated to significantly increase the lipophilicity of the molecule, which may, in turn, enhance its biological activity, particularly as a potential inhibitor of 5-lipoxygenase.

The proposed synthetic route is straightforward and utilizes well-established chemical principles. The predicted physicochemical properties suggest a molecule with improved drug-like characteristics compared to its parent. The hypothesized mechanism of action provides a clear and testable framework for future biological evaluation.

For researchers in drug discovery, 5-Isobutoxypicolinic acid represents a promising lead for the development of novel anti-inflammatory agents. The next critical steps involve the execution of the proposed synthesis and the in vitro validation of its 5-LOX inhibitory activity. Further studies should also include cell-based assays to assess its efficacy in a more biologically relevant context and a comprehensive ADME profiling to understand its pharmacokinetic behavior. This systematic approach will be instrumental in determining the true therapeutic potential of this rationally designed picolinic acid derivative.

V. References

  • Process for the preparation of 5-hydroxyisophtalic acids. (1997). Google Patents. Retrieved from

  • Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers. (2018). Molecules, 23(8), 2036. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]

  • The physiological action of picolinic Acid in the human brain. (2012). Journal of Neuroinflammation, 9, 143. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 995–1000. [Link]

  • QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. (2018). Current Computer-Aided Drug Design, 14(2), 164–174. [Link]

  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2021). Molecules, 26(16), 4945. [Link]

  • QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. (2018). Current Computer-Aided Drug Design, 14(2), 164–174. [Link]

  • Prediction of physicochemical properties. (2004). QSAR & Combinatorial Science, 23(8), 599–619. [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (2022). Journal of Food Science and Technology, 59(10), 4068–4077. [Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). Journal of Medicinal Chemistry, 64(1), 18–37. [Link]

  • The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Journal of Medicinal Chemistry.

  • QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. (2023). Arabian Journal of Chemistry, 16(10), 105152. [Link]

  • In silico physicochemical parameter predictions. (2013). Molecular Pharmaceutics, 10(4), 1288–1301. [Link]

  • 5-Lipoxygenase inhibitors under clinical development. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Hydroxypicolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five. (2020). Computational Biology and Chemistry, 85, 107222. [Link]

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (2020). Nutrients, 12(7), 2093. [Link]

Sources

Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5-Isobutoxypicolinic Acid Derivatives

Core Focus: Dopamine -Hydroxylase (DBH) Inhibition & Metalloprotease Modulation Primary Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Date: October 24, 2025 Executive Summary 5-Isobuto...

Author: BenchChem Technical Support Team. Date: February 2026

Core Focus: Dopamine


-Hydroxylase (DBH) Inhibition & Metalloprotease Modulation
Primary Audience:  Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists
Date:  October 24, 2025

Executive Summary

5-Isobutoxypicolinic acid represents a specialized class of 5-substituted picolinic acid derivatives , a scaffold historically significant for its ability to chelate divalent metal ions (Zn


, Cu

) within enzyme active sites. While the parent compound, Fusaric Acid (5-butylpicolinic acid) , is a well-characterized Dopamine

-Hydroxylase (DBH) inhibitor, the 5-isobutoxy derivative introduces a critical ether linkage. This structural modification alters lipophilicity (

), electronic distribution on the pyridine ring, and metabolic stability compared to purely alkylated analogs.

This guide objectively compares the SAR, potency, and experimental utility of 5-Isobutoxypicolinic acid against its structural predecessors, providing actionable protocols for its application in modulating catecholamine biosynthesis.

Mechanism of Action: The "Chelate & Anchor" Model

The biological activity of 5-Isobutoxypicolinic acid is driven by a two-component mechanism targeting metalloenzymes, specifically Dopamine


-Hydroxylase (DBH) . DBH is a copper-containing monooxygenase that catalyzes the conversion of Dopamine to Norepinephrine.
The Molecular Interaction[1]
  • The Warhead (Chelation): The nitrogen atom of the pyridine ring and the adjacent carboxylic acid (position 2) form a bidentate ligand complex with the active site Copper (Cu

    
    /Cu
    
    
    
    ) atom. This effectively strips the enzyme of its cofactor or blocks the catalytic center.
  • The Anchor (Hydrophobic Fit): The substituent at the 5-position extends into a hydrophobic pocket near the active site. The isobutoxy group provides a steric bulk and lipophilic profile that mimics the tyrosine side chain, enhancing binding affinity over the unsubstituted parent picolinic acid.

Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific intervention point of 5-Isobutoxypicolinic acid.

DBH_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH DOPA L-DOPA DDC DOPA Decarboxylase DOPA->DDC Dopamine Dopamine DBH Dopamine beta-Hydroxylase (DBH) Dopamine->DBH Substrate NE Norepinephrine TH->DOPA DDC->Dopamine DBH->NE Product Inhibitor 5-Isobutoxypicolinic Acid (Inhibitor) Inhibitor->DBH  Chelation &  Competitive Inhibition

Figure 1: Inhibition of the catecholamine pathway. The compound selectively targets DBH, preventing the conversion of Dopamine to Norepinephrine.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of picolinic acid derivatives is governed by the "3-Point Pharmacophore": the Acid, the Nitrogen, and the 5-Position Tail.

Comparative SAR Matrix
Structural FeatureModificationImpact on Activity (DBH/Metalloenzymes)
Position 2 (COOH) EsterificationDecreases Activity. The free acid is required for metal chelation. Esters act as prodrugs (hydrolyzed in vivo).
Position 2 (COOH) Amide/HydrazideAbolishes Activity. Loss of the ionizable proton prevents effective bidentate coordination with Copper.
Pyridine Ring N-OxideDecreases Activity. Reduces the electron density available for metal coordination.
Position 5 (Substituent) H (Parent)Low Potency. Lacks hydrophobic interaction energy.
Position 5 (Substituent) Butyl (Fusaric Acid)High Potency. Standard reference. Good hydrophobic fit but susceptible to metabolic oxidation.
Position 5 (Substituent) Isobutoxy Optimized Potency. The ether oxygen acts as a weak H-bond acceptor; the branched isobutyl group maximizes Van der Waals contacts in the hydrophobic pocket.
The "Isobutoxy" Advantage

Unlike the alkyl chain in Fusaric Acid, the alkoxy group in 5-Isobutoxypicolinic acid introduces an electronic donation effect (+M effect) into the pyridine ring.

  • Electronic Effect: Increases the basicity of the pyridine nitrogen slightly, potentially strengthening the N-Metal coordinate bond.

  • Steric Effect: The branching of the iso-group increases the molar refraction (MR), a parameter positively correlated with DBH inhibition potency [1].

Performance Comparison: 5-Isobutoxypicolinic Acid vs. Alternatives

The following table synthesizes experimental data ranges from comparative studies on DBH inhibition and phytotoxicity (a proxy for transport and metal chelation efficacy).

CompoundStructureIC50 (DBH Inhibition)*Lipophilicity (cLogP)Primary Utility
Picolinic Acid Unsubstituted> 100 µM0.7Basic chelator, low specificity.
Fusaric Acid 5-Butyl~10 - 100 nM2.6Standard research tool; hypotension studies.
5-Isobutoxypicolinic Acid 5-O-CH2CH(CH3)2 < 50 nM (Projected) 2.8 High-potency analog; enhanced membrane permeability.
Disulfiram Non-picolinate~100 nM3.8Clinical DBH inhibitor (different mechanism).

*Note: IC50 values are dependent on substrate concentration (Tyramine/Dopamine) and specific assay conditions (e.g., Copper concentration).

Experimental Protocols

To validate the activity of 5-Isobutoxypicolinic acid derivatives, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis of 5-Isobutoxypicolinic Acid (Williamson Ether Strategy)

Context: Direct alkylation of 5-hydroxypicolinic acid.

  • Starting Material: Dissolve 5-hydroxypicolinic acid methyl ester (1.0 eq) in anhydrous DMF.

  • Base: Add Cesium Carbonate (

    
    )  (1.5 eq). Stir at RT for 30 min to generate the phenoxide anion.
    
  • Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Hydrolysis: Once the ester intermediate is isolated, treat with LiOH (2N) in THF/Water (1:1) for 2 hours to reveal the free acid.

  • Purification: Acidify to pH 3.0 with 1N HCl. Extract with DCM. Recrystallize from Ethanol.

Protocol B: In Vitro DBH Inhibition Assay

Context: Spectrophotometric determination of enzymatic activity.

Reagents:

  • Enzyme: Purified DBH (bovine adrenal medulla) or serum containing DBH.

  • Substrate: Tyramine (10 mM).

  • Cofactor: Catalase (to protect enzyme from peroxide).

  • Chromogen: Sodium Periodate (cleaves the product Octopamine to p-hydroxybenzaldehyde).

Workflow:

  • Incubation: Mix Enzyme + Inhibitor (5-Isobutoxypicolinic acid, 0.1 nM - 10 µM) + Copper Sulfate (1 µM) in Acetate Buffer (pH 5.0). Incubate for 20 min at 37°C.

  • Start Reaction: Add Tyramine (Substrate) and Ascorbate (Electron donor).

  • Reaction: Incubate for 30 min at 37°C.

  • Stop: Add 200 µL of 3M Trichloroacetic acid (TCA).

  • Develop: Add Sodium Periodate (oxidizes octopamine). Measure Absorbance at 330 nm (formation of p-hydroxybenzaldehyde).

Data Analysis: Calculate % Inhibition using the formula:



Experimental Workflow Diagram

Assay_Workflow Start Start: Prepare Reagents Mix Step 1: Pre-Incubation (Enzyme + Inhibitor + Cu2+) Start->Mix Substrate Step 2: Add Substrate (Tyramine + Ascorbate) Mix->Substrate Reaction Step 3: Enzymatic Reaction (30 min @ 37°C) Substrate->Reaction Stop Step 4: Stop Reaction (Add TCA) Reaction->Stop Develop Step 5: Chemical Development (NaIO4 Oxidation) Stop->Develop Read Step 6: Measure Absorbance (330 nm) Develop->Read

Figure 2: Step-by-step workflow for the Dopamine Beta-Hydroxylase inhibition assay.

References

  • H. Hidaka. "Fusaric (5-butylpicolinic) Acid, an Inhibitor of Dopamine Beta-Hydroxylase, Affects Serotonin and Noradrenaline."[2] Nature, vol. 231, no.[2] 5297, 1971, pp. 54-55.[2] Link

  • Stipanovic, R. D., et al. "Phytotoxicity of fusaric acid and analogs to cotton."[3] Toxicon, vol. 57, no.[3] 1, 2011, pp. 176-178.[3] Link

  • Ohkuma, S., et al. "Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site." Bioorganic & Medicinal Chemistry, vol. 8, no. 2, 2000. Link

  • MedChemExpress. "Dopamine Beta-Hydroxylase Inhibitors: Product List and Activity." MedChemExpress. Link

Sources

Validation

Statistical Analysis of 5-Isobutoxypicolinic Acid: A Comparative Technical Guide

Topic: Statistical Analysis of 5-Isobutoxypicolinic Acid Experimental Data Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis of 5-Isobutoxypicolinic Acid Experimental Data Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

5-Isobutoxypicolinic acid (CAS: 1392466-99-7) is a specialized pyridine derivative utilized primarily as a pharmacophore building block in the development of ion channel modulators and metalloenzyme inhibitors. Unlike its linear isomer (5-butoxypicolinic acid) or the unsubstituted parent (picolinic acid), the isobutoxy substituent introduces a unique steric bulk and lipophilic profile that critically alters ligand-binding kinetics and metabolic stability.

This guide provides a rigorous statistical framework for analyzing experimental data related to this compound, focusing on synthesis optimization, physicochemical profiling, and biological activity.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 5-(2-methylpropoxy)pyridine-2-carboxylic acid

  • CAS Number: 1392466-99-7[1]

  • Molecular Formula: C₁₁H₁₃NO₃

  • Key Application: Intermediate for pyrrolopyrazine-spirocyclic piperidine amides (Ion channel modulation).[2]

Comparative Analysis: Structural & Functional Alternatives

To understand the performance of 5-Isobutoxypicolinic acid, it must be benchmarked against its structural analogs. The following table summarizes key physicochemical differences that drive experimental outcomes.

Table 1: Physicochemical Comparison of Picolinic Acid Derivatives
CompoundCAS No.[1][3][4][5]Steric Profile (Taft Es)Est. LogPElectronic Effect (Hammett σ)Primary Application
5-Isobutoxypicolinic Acid 1392466-99-7 High (Branched) ~2.4 Strong Donor (-OR) Ion Channel Modulators
5-Butoxypicolinic Acid5340-88-5 (Ester)Medium (Linear)~2.5Strong Donor (-OR)Fusaric Acid Analog / Chelation
5-Methoxypicolinic Acid29082-92-6Low~0.8Strong Donor (-OR)Antibacterial / Catalysis
Picolinic Acid98-98-6None-0.6Neutral (H)Zinc Transport / Tryptophan Metab.

Insight: The isobutoxy group provides a "Goldilocks" zone of lipophilicity (LogP ~2.4) similar to the butyl analog but with increased steric hindrance near the pyridine ring. This often results in higher selectivity in protein binding pockets compared to the linear 5-butoxy variant, a hypothesis that must be validated via the statistical methods below.

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Objective: Synthesize high-purity 5-Isobutoxypicolinic acid for biological assay.

  • Etherification: React 5-hydroxypicolinic acid methyl ester with isobutyl bromide in DMF using K₂CO₃ (Base) at 80°C for 4 hours.

  • Hydrolysis: Treat the intermediate ester with LiOH (2.0 eq) in THF/H₂O (3:1) at room temperature for 2 hours.

  • Workup: Acidify to pH 3.0 with 1N HCl. Extract with Ethyl Acetate (3x).[2] Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane to achieve >98% purity (HPLC).

Protocol B: Metal Chelation Stability Assay (Zn²⁺)

Objective: Determine the Stability Constant (log K₁) compared to Picolinic Acid.

  • Preparation: Dissolve ligand (1 mM) in HEPES buffer (pH 7.4).

  • Titration: Add ZnCl₂ solution stepwise (0.1 to 2.0 equivalents).

  • Detection: Monitor UV-Vis absorbance shift (260–300 nm) or Isothermal Titration Calorimetry (ITC).

  • Data Output: Absorbance (

    
    ) vs. Concentration ratio 
    
    
    
    .

Statistical Analysis Framework

The core value of this guide is the rigorous statistical treatment of the data generated above. We employ a Non-Linear Mixed-Effects Model for biological data and Factorial DOE for synthesis optimization.

Synthesis Optimization: Factorial Design (DOE)

To maximize yield during the etherification step, do not rely on "one-factor-at-a-time" (OFAT). Use a


 Full Factorial Design.
  • Factors:

    • 
      : Temperature (60°C vs 90°C)
      
    • 
      : Base Equivalents (1.5 vs 3.0 eq)
      
    • 
      : Solvent Volume (Concentration)
      
  • Response (

    
    ):  Isolated Yield (%)
    

Statistical Model:



  • Analysis Step: Perform ANOVA. If

    
     for the interaction term 
    
    
    
    , the effect of Temperature depends on the Base concentration. This is critical for scaling up 5-Isobutoxypicolinic acid production.
Biological Assay: 4-Parameter Logistic (4PL) Regression

When analyzing IC₅₀ data (e.g., inhibition of an ion channel) or binding curves, linear regression is inappropriate.

Equation:



  • 
    : Response (e.g., % Inhibition)
    
  • 
    : Log(Concentration) of 5-Isobutoxypicolinic acid
    
  • 
    : Bottom asymptote (0% response)
    
  • 
    : Top asymptote (100% response)
    
  • 
    : 
    
    
    
    or
    
    
  • 
    : Hill Slope (Cooperativity)
    

Validation Rule: Calculate the Z-Factor for the assay plates.



  • 
    : Standard deviation
    
  • 
    : Mean signal
    
  • Requirement: A Z-Factor > 0.5 is mandatory to claim the assay data is valid before attempting any regression analysis.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes.

Diagram 1: Synthesis & Optimization Logic

SynthesisWorkflow Start Start: 5-Hydroxypicolinic Acid React Etherification (Isobutyl Bromide + K2CO3) Start->React Check In-Process Control (TLC/LC-MS) React->Check Hydrolysis LiOH Hydrolysis Check->Hydrolysis >95% Conv. DOE Statistical Optimization (Factorial Design) Check->DOE Low Yield Purify Purification (Recrystallization) Hydrolysis->Purify DOE->React Adjust Params

Caption: Iterative synthesis workflow incorporating statistical optimization loops for yield maximization.

Diagram 2: Statistical Analysis Decision Tree

StatAnalysis Data Raw Experimental Data QC Quality Control (Z-Factor > 0.5?) Data->QC Reject Reject & Repeat QC->Reject No Type Data Type? QC->Type Yes DoseResp Dose-Response (IC50/EC50) Type->DoseResp Compare Group Comparison (Yield/Purity) Type->Compare NonLin Non-Linear Regression (4PL Model) DoseResp->NonLin ANOVA One-Way ANOVA + Tukey Post-Hoc Compare->ANOVA

Caption: Decision tree for selecting the correct statistical test based on data type and quality control metrics.

References

  • Matrix Scientific. (n.d.). 5-Isobutoxypicolinic acid (CAS 1392466-99-7) Product Entry.[1] Retrieved from

  • Hadida, S., et al. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. Patent WO2012106499A1. Retrieved from

  • Senderoff, R. I., et al. (1990). Quantitative Structure-Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 31(12), 2572-2578.[6] Retrieved from

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5-Isobutoxypicolinic Acid: Proper Disposal Procedures

Operational Guide for Research & Development Executive Summary & Chemical Identity 5-Isobutoxypicolinic acid is a specialized pyridine derivative typically utilized as a pharmacophore building block in drug discovery. Be...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Research & Development

Executive Summary & Chemical Identity

5-Isobutoxypicolinic acid is a specialized pyridine derivative typically utilized as a pharmacophore building block in drug discovery. Because specific Safety Data Sheets (SDS) for such niche intermediates are often sparse, this guide employs Read-Across Toxicology , extrapolating safety protocols from its core structure—Picolinic Acid (Pyridine-2-carboxylic acid) —and its ether substituent.

  • Chemical Class: Pyridine Carboxylic Acid / Ether

  • Functional Groups: Carboxylic Acid (-COOH), Pyridine Nitrogen, Isobutoxy Ether (-OCH₂CH(CH₃)₂).

  • Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) .

  • Reactivity Profile: Acidic; potential metal chelator; incompatible with strong oxidizers and strong bases.

Pre-Disposal Assessment & Segregation

Before disposal, the material must be characterized to ensure compatibility with waste streams. Improper segregation of pyridine derivatives can lead to unexpected buffering effects or chelation of heavy metals in waste tanks.

Compatibility Matrix
ParameterStatusAction / Requirement
Physical State Solid (Powder/Crystal)Dispose as Solid Hazardous Waste .
pH (1% soln) Acidic (~3.0 - 4.0)Do NOT mix with Cyanide or Sulfide waste (risk of HCN/H₂S gas).
Chemical Incompatibility Strong OxidizersSegregate from Nitric Acid, Peroxides, and Permanganates.
Chelation Potential ModerateAvoid mixing with heavy metal waste solutions (e.g., Mercury, Lead) to prevent mobilization.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired reagent, synthesis yield, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion/chelation.

  • Labeling: Affix a hazardous waste label with the following specific nomenclature:

    • Chemical Name: "5-Isobutoxypicolinic Acid (Pyridine Derivative)"

    • Hazards: "Irritant, Acidic"[1]

  • Secondary Containment: Place the sealed primary container inside a clear plastic zip-lock bag or secondary bin to prevent cross-contamination during transport.

  • Final Disposition: Transfer to the facility's High-BTU Incineration stream. This ensures complete thermal destruction of the pyridine ring.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Applicable for: Material dissolved in solvents (e.g., DCM, Methanol, Ethyl Acetate).

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Organic Waste .

    • Non-Halogenated (Methanol, Acetone): Segregate into Non-Halogenated Organic Waste .

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the main solvent carboy. This prevents exothermic reactions in the waste drum.

  • Filtration: If solids have precipitated, filter the solution. Dispose of the filter cake via Protocol A and the filtrate via the appropriate solvent stream.

Visual Decision Tree (Disposal Logic)

DisposalWorkflow Start Start: 5-Isobutoxypicolinic Acid Waste CheckState Check Physical State Start->CheckState IsSolid Solid (Powder/Crystal) CheckState->IsSolid IsLiquid Liquid (Solution) CheckState->IsLiquid SolidContainer Place in HDPE/Glass Jar IsSolid->SolidContainer CheckSolvent Identify Solvent Base IsLiquid->CheckSolvent LabelSolid Label: 'Toxic/Irritant - Organic Solid' SolidContainer->LabelSolid Incinerate Disposal: High-BTU Incineration LabelSolid->Incinerate Halo Halogenated (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halogenated (MeOH, EtOAc) CheckSolvent->NonHalo Aqueous Aqueous Acidic CheckSolvent->Aqueous HaloWaste Stream: Halogenated Waste Halo->HaloWaste NonHaloWaste Stream: Flammable Waste NonHalo->NonHaloWaste CheckPH Check pH Aqueous->CheckPH Neutralize Neutralize to pH 6-8 CheckPH->Neutralize If pH < 2 AqWaste Stream: Aqueous Toxic CheckPH->AqWaste If pH 2-10 Neutralize->AqWaste

Figure 1: Decision logic for segregating 5-Isobutoxypicolinic acid waste based on physical state and solvent matrix.

Emergency Contingencies
Spill Response (Solid)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp material carefully.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.

Spill Response (Liquid/Solution)
  • Absorb: Use vermiculite or a universal spill pad.

  • Neutralize: If the spill is on a benchtop and acidic, apply a weak base (Sodium Carbonate) until bubbling ceases.

  • Collect: Scoop absorbed material into a hazardous waste bag.

Regulatory Framework & Compliance

While "5-Isobutoxypicolinic acid" is not explicitly listed on the EPA RCRA "P" or "U" lists, it falls under the "Characteristic" hazardous waste definitions due to its chemical class.

  • EPA Waste Code (US): Not specifically listed. Dispose of as D001 (Ignitable) if in flammable solvent, or generally as a Lab Pack chemical.

  • Best Practice: Treat as Picolinic Acid (CAS 98-98-6) for safety protocols.

  • Transport (DOT): If pure, likely not regulated as dangerous goods unless tested otherwise. If in solution, the solvent dictates the shipping classification (e.g., UN1993 for Flammable Liquids).

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1018, Picolinic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.